BMS-1166-N-piperidine-COOH
Description
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Properties
IUPAC Name |
1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35ClN2O6/c1-24-28(8-5-9-30(24)27-11-12-33-36(18-27)44-15-14-43-33)23-46-35-19-34(45-22-26-7-4-6-25(16-26)20-39)29(17-31(35)38)21-40-13-3-2-10-32(40)37(41)42/h4-9,11-12,16-19,32H,2-3,10,13-15,21-23H2,1H3,(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELGDHKISWTSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of BMS-1166-N-piperidine-COOH
An In-depth Technical Guide on the Mechanism of Action of BMS-1166-N-piperidine-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a derivative of BMS-1166, a potent, small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with its receptor, Programmed Death-1 (PD-1).[1] The core scaffold, BMS-1166, represents a significant advancement in the development of non-antibody-based cancer immunotherapies.[2] This guide elucidates the multifaceted mechanism of action of BMS-1166 and clarifies the specific role of the N-piperidine-COOH modification, which functionalizes the molecule as a critical component for creating Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of PD-L1.[1][3][4]
Core Mechanism of the Parent Compound: BMS-1166
The therapeutic effect of BMS-1166 stems from its ability to disrupt the PD-1/PD-L1 immune checkpoint pathway, which is often exploited by cancer cells to evade immune surveillance.[5] BMS-1166 achieves this through a dual mechanism: direct inhibition of the PD-1/PD-L1 interaction and disruption of PD-L1 maturation and trafficking.
Direct Inhibition of the PD-1/PD-L1 Interaction
BMS-1166 binds directly to a hydrophobic pocket on the surface of PD-L1, the same surface that interacts with PD-1.[5] This binding induces the dimerization of PD-L1 molecules.[6][] The formation of this BMS-1166-mediated PD-L1 dimer sterically hinders the engagement of PD-L1 with the PD-1 receptor on T-cells, thereby blocking the inhibitory downstream signal and restoring T-cell activation.[2][6]
Inhibition of PD-L1 Glycosylation and ER Export
A more recently elucidated and unique mechanism of BMS-1166 involves the disruption of post-translational modification and cellular trafficking of PD-L1.[5][8] PD-L1 is a glycoprotein that undergoes N-linked glycosylation in the endoplasmic reticulum (ER) and Golgi apparatus, a process critical for its stability and transport to the cell surface.[][9] BMS-1166 specifically and partially inhibits the N-glycosylation of human PD-L1.[5] This interference prevents the proper maturation of the PD-L1 protein and blocks its export from the ER to the Golgi apparatus.[][8][9] The consequence is the accumulation of under-glycosylated, non-functional PD-L1 in the ER, leading to a reduction of mature PD-L1 on the cell surface available to engage with PD-1.[5][10]
Role of the N-piperidine-COOH Moiety: Enabling PROTAC Formation
The "-N-piperidine-COOH" functional group on the BMS-1166 scaffold serves as a chemical handle or attachment point for a linker molecule.[1] This modification is key to its use in the synthesis of PROTACs. A PROTAC is a bifunctional molecule that consists of three parts: a ligand that binds to a target protein (in this case, the BMS-1166 moiety binding to PD-L1), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4]
Therefore, the primary mechanism of this compound is to act as the target-binding component of a larger PROTAC molecule, such as "PROTAC PD-1/PD-L1 degrader-1".[1][4]
Mechanism of Action of BMS-1166-Based PROTACs
Once synthesized into a PROTAC, the BMS-1166 moiety directs the molecule to PD-L1. The other end of the PROTAC simultaneously binds to an E3 ubiquitin ligase, bringing the ligase into close proximity with PD-L1. This induced proximity triggers the ubiquitination of PD-L1, marking it for degradation by the cell's proteasome machinery. This results in the selective destruction of the PD-L1 protein, offering a potentially more potent and durable therapeutic effect compared to simple inhibition.[3]
Quantitative Data
The following tables summarize the key quantitative data for BMS-1166 and related PROTAC derivatives.
| Compound | Assay | Target(s) | IC50 | Reference(s) |
| BMS-1166 | Homogenous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Interaction | 1.4 nM | [5][6][11] |
| PROTAC PD-1/PD-L1 degrader-1 (from related derivative) | Inhibition Assay | PD-1/PD-L1 Interaction | 39.2 nM | [4][12] |
| Compound | Cell Viability Assay | Cell Line | EC50 | Reference(s) |
| BMS-1166 | Toxicity Assay | Jurkat | 40.5 µM | [2] |
| BMS-1001 | Toxicity Assay | Jurkat | 33.4 µM | [2] |
Signaling and Mechanistic Diagrams
Caption: Dual mechanism of action of the core BMS-1166 molecule.
Caption: Mechanism of PD-L1 degradation by a BMS-1166-based PROTAC.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action are provided below.
Homogenous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This in vitro assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
-
Objective: To determine the IC50 value of BMS-1166 for the inhibition of the PD-1/PD-L1 interaction.
-
Methodology:
-
Recombinant human PD-1 and PD-L1 proteins, tagged with compatible FRET pairs (e.g., terbium cryptate and d2), are used.
-
The proteins are incubated together in an assay buffer in a microplate to allow for binding.
-
Serial dilutions of the test compound (BMS-1166) are added to the wells.
-
The plate is incubated to allow the compound to interact with the proteins and reach equilibrium.
-
The HTRF signal is read on a compatible plate reader. A high signal indicates proximity of the FRET pairs (i.e., PD-1 and PD-L1 are bound). A low signal indicates disruption of the interaction.
-
IC50 curves are generated by plotting the HTRF signal against the compound concentration. The IC50 is the concentration of the compound that inhibits 50% of the binding signal.[5]
-
Cellular Co-culture Assay for PD-1 Degradation
This cell-based assay is used to assess the functional consequence of the PD-1/PD-L1 interaction and its inhibition.
-
Objective: To demonstrate that BMS-1166 can block the PD-L1-induced degradation of PD-1 in T-cells.
-
Methodology:
-
Cell Lines: A PD-L1-expressing cancer cell line (e.g., PC9/PD-L1) and a PD-1-expressing T-cell line (e.g., Jurkat/PD-1) are used.[5][10]
-
Treatment: The PD-L1 expressing cells are pre-treated with various concentrations of BMS-1166 or a vehicle control (DMSO) for a specified time (e.g., 17 hours).[5]
-
Co-culture: The PD-1 expressing T-cells are then added to the culture of treated cancer cells and incubated together (e.g., for 12-17 hours).[5][8]
-
Lysis and Western Blot: After co-culture, total cell lysates are collected. The protein levels of PD-1, PD-L1, and a loading control (e.g., GAPDH) are analyzed by Western Blot.
-
Analysis: In the control group, co-culture induces the degradation of PD-1. Effective inhibition by BMS-1166 is observed as a dose-dependent prevention of this PD-1 degradation.[5]
-
PD-L1 Glycosylation and ER-Export Analysis
This experiment investigates the effect of BMS-1166 on the post-translational modification and trafficking of PD-L1.
-
Objective: To determine if BMS-1166 inhibits PD-L1 glycosylation and blocks its transport from the ER.
-
Methodology:
-
Cell Treatment: PD-L1 expressing cells (e.g., PC9/PD-L1) are treated with BMS-1166 (e.g., 10 µM), a positive control for glycosylation inhibition like Tunicamycin (TM), or a vehicle control (DMSO) for 17 hours.[5]
-
Western Blot Analysis:
-
Cell lysates are collected. To confirm changes in glycosylation, one portion of the lysate can be treated with PNGase F, an enzyme that removes N-linked glycans.
-
The lysates (with and without PNGase F treatment) are analyzed by Western Blot for PD-L1. Under-glycosylated PD-L1 will migrate faster on the gel, appearing as a lower molecular weight band compared to the mature, fully glycosylated form.
-
Treatment with BMS-1166 results in an increase in the lower molecular weight band of PD-L1, similar to but distinct from the complete inhibition by Tunicamycin.[5]
-
-
Immunocytochemical Staining:
-
Treated cells are fixed, permeabilized, and stained with antibodies against PD-L1 and an ER-marker protein (e.g., Calnexin).
-
Confocal microscopy is used to visualize the subcellular localization of PD-L1. In BMS-1166-treated cells, PD-L1 shows increased co-localization with the ER marker, indicating its accumulation in that organelle.[5][8]
-
-
Caption: Workflow for key cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ureiko-chem.com [ureiko-chem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to BMS-1166-N-piperidine-COOH: Structure, Properties, and Application in PD-1/PD-L1 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BMS-1166-N-piperidine-COOH, a derivative of the potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, BMS-1166. This document details the structure, physicochemical properties, and biological activity of the parent compound, BMS-1166, which informs the utility of its N-piperidine-COOH derivative. The primary application of this compound is as a functionalized moiety for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the PD-L1 protein.[1][2] This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support researchers in the field of cancer immunotherapy.
Introduction to the PD-1/PD-L1 Immune Checkpoint
The interaction between the PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, present on various cell types including many cancer cells, serves as a critical immune checkpoint.[3] This interaction transmits an inhibitory signal into the T cell, leading to T-cell exhaustion and a dampening of the anti-tumor immune response.[3] Consequently, tumor cells exploit this pathway to evade immune surveillance. The development of inhibitors that block the PD-1/PD-L1 interaction has revolutionized cancer therapy.
BMS-1166 is a potent, small molecule inhibitor that disrupts the PD-1/PD-L1 interaction.[1][3] this compound is a derivative of BMS-1166, featuring a carboxylic acid on a piperidine ring. This functional group serves as a chemical handle for conjugation, primarily to an E3 ligase ligand via a linker, to form a PROTAC.[1][2] PROTACs are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[4]
Structure and Physicochemical Properties
The core structure of this compound is based on the parent compound, BMS-1166. The key structural features contribute to its high-affinity binding to PD-L1. The N-piperidine-COOH modification provides a site for covalent attachment of other molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C37H35ClN2O6 | [5] |
| Molecular Weight | 639.14 g/mol | [5] |
| Chemical Name | 1-(5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl)piperidine-2-carboxylic acid | [5] |
| Storage (Solid) | -20°C | [1] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Biological Activity and Mechanism of Action
The biological activity of this compound is conferred by its parent moiety, BMS-1166. BMS-1166 potently inhibits the PD-1/PD-L1 interaction with a reported IC50 of 1.4 nM in a biochemical assay.[1] Its mechanism of action is multifaceted and includes:
-
Induction of PD-L1 Dimerization: BMS-1166 binds to a hydrophobic pocket on the surface of PD-L1, inducing its dimerization.[3][6] This dimeric form of PD-L1 is incapable of binding to PD-1, thus blocking the inhibitory signal.
-
Inhibition of PD-L1 Glycosylation and Trafficking: BMS-1166 has been shown to specifically inhibit the glycosylation of PD-L1 and block its export from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the accumulation of under-glycosylated PD-L1 in the ER and its subsequent degradation.
These actions collectively lead to the restoration of T-cell activity and enhancement of the anti-tumor immune response.
Table 2: In Vitro Biological Activity of BMS-1166
| Assay Type | Cell Line | Endpoint | Value | Source |
| PD-1/PD-L1 Interaction | - | IC50 | 1.4 nM | [1] |
| T-Cell Activation | Jurkat/CHO co-culture | EC50 | 1578 nM | MedChemExpress |
| Cytotoxicity | Jurkat | EC50 | 40.5 µM | Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC - PubMed Central |
| Cytotoxicity | MDA-MB-231 | IC50 | 28.77 µM | Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC |
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the synthesis of similar compounds and standard organic chemistry techniques. The synthesis would likely involve the coupling of a functionalized piperidine carboxylic acid derivative to the core BMS-1166 scaffold. A general approach could involve the reductive amination of an aldehyde precursor of BMS-1166 with a piperidine-2-carboxylic acid ester, followed by ester hydrolysis to yield the final product.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding Inhibition
This biochemical assay is used to determine the IC50 value of an inhibitor for the PD-1/PD-L1 interaction.
-
Materials:
-
Recombinant human PD-1 protein (e.g., His-tagged)
-
Recombinant human PD-L1 protein (e.g., Fc-tagged)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer
-
This compound or other test compounds
-
384-well low-volume plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the recombinant human PD-1 and PD-L1 proteins to the wells.
-
Add the FRET donor- and acceptor-conjugated antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.
-
Jurkat T-Cell Activation Co-culture Assay
This cell-based assay measures the ability of an inhibitor to restore T-cell activation in the presence of PD-L1-expressing cells.
-
Materials:
-
Jurkat T cells engineered to express PD-1 and an NFAT-luciferase reporter.
-
Target cancer cell line with high endogenous or IFN-γ-induced PD-L1 expression (e.g., MDA-MB-231).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound or other test compounds.
-
Luciferase assay reagent.
-
White, clear-bottom 96-well microplates.
-
Luminometer.
-
-
Procedure:
-
Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Add the inhibitor dilutions to the wells containing the target cells.
-
Add the Jurkat-PD-1/NFAT-luciferase reporter T-cells to the wells.
-
Co-culture the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO₂ incubator.
-
Add the luciferase assay reagent to the wells.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.
-
Western Blot for PD-L1 Glycosylation
This assay is used to assess the effect of an inhibitor on the glycosylation status of PD-L1.
-
Materials:
-
PD-L1 expressing cells.
-
This compound or other test compounds.
-
Lysis buffer.
-
PNGase F.
-
SDS-PAGE gels and blotting apparatus.
-
Primary antibody against PD-L1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat PD-L1 expressing cells with the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysate.
-
Treat a portion of the lysate with PNGase F to remove N-linked glycans as a control.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PD-L1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. A shift in the molecular weight of PD-L1 upon treatment indicates an alteration in its glycosylation status.
-
Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition by BMS-1166
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. achrinhibitor.com [achrinhibitor.com]
- 6. pubs.acs.org [pubs.acs.org]
The Dual Role of BMS-1166-N-piperidine-COOH in Targeted Protein Modulation: From Inhibition to Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with small molecule inhibitors and targeted protein degraders emerging as powerful modalities. BMS-1166, a potent inhibitor of the PD-1/PD-L1 interaction, and its derivative, BMS-1166-N-piperidine-COOH, stand at the crossroads of these two strategies. This technical guide provides a comprehensive overview of the multifaceted role of this chemical scaffold, detailing its mechanism as a direct inhibitor and its function as a critical component in Proteolysis Targeting Chimeras (PROTACs) for the degradation of PD-L1.
Core Concepts: Inhibition vs. Degradation
BMS-1166 itself is a potent small molecule inhibitor that disrupts the PD-1/PD-L1 immune checkpoint.[1][2] Its mechanism of action is unique; rather than directly causing protein degradation, it induces the dimerization of PD-L1 and blocks its interaction with PD-1.[2] Furthermore, BMS-1166 affects the glycosylation of PD-L1 and prevents its transport from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of an under-glycosylated, non-functional form of PD-L1 in the ER.[3][4][5][6] This effectively abrogates PD-L1's immunosuppressive function.
The derivative, this compound, serves as the warhead for constructing PROTACs. In this context, it acts as the ligand that specifically binds to the target protein, PD-L1. This moiety is connected via a chemical linker to an E3 ligase ligand, forming a ternary complex that brings PD-L1 into proximity with the cellular machinery for protein degradation. This hijacking of the ubiquitin-proteasome system results in the ubiquitination and subsequent degradation of PD-L1.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with BMS-1166 and its PROTAC derivatives.
| Compound | Target | Assay Type | IC50 | Reference |
| BMS-1166 | PD-1/PD-L1 Interaction | Homogenous Time-Resolved Fluorescence (HTRF) | 1.4 nM | [1][2][9] |
| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | PD-1/PD-L1 Interaction | Not Specified | 39.2 nM | [10][11][12] |
| PROTAC Compound | Cell Line | Concentration | PD-L1 Degradation | Reference |
| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | Not Specified | 1 µM | 21% | |
| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | Not Specified | 10 µM | 35% |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action described.
References
- 1. Lectin-based binding assays - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 4. An optimized protocol for PD-L1 pathological assessment with patient sample deglycosylation to improve correlation with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. bulldog-bio.com [bulldog-bio.com]
- 9. bidmc.theopenscholar.com [bidmc.theopenscholar.com]
- 10. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. THADA drives Golgi residency and upregulation of PD-L1 in cancer cells and provides promising target for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-1166-N-piperidine-COOH and its Role in Inducing PD-L1 Dimerization
For Researchers, Scientists, and Drug Development Professionals
The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of immune responses and a key target in cancer immunotherapy.[1] Cancer cells frequently exploit this pathway by overexpressing Programmed Death-Ligand 1 (PD-L1), which binds to the Programmed Death-1 (PD-1) receptor on activated T-cells.[1] This interaction transmits an inhibitory signal that suppresses T-cell activity, allowing tumors to evade immune surveillance.[1][2] While monoclonal antibodies targeting this axis have shown significant clinical success, the development of small-molecule inhibitors offers potential advantages, including oral bioavailability and different safety profiles.
This technical guide focuses on the mechanism of a class of small-molecule inhibitors developed by Bristol-Myers Squibb (BMS), with a specific emphasis on the role of the BMS-1166 scaffold and its derivative, BMS-1166-N-piperidine-COOH, in inducing the dimerization of PD-L1.
Core Mechanism: Small Molecule-Induced PD-L1 Dimerization
Structural and biophysical studies have revealed a unique mechanism of action for the BMS series of PD-L1 inhibitors.[3][4] Unlike antibodies that sterically block the PD-1/PD-L1 interface, these small molecules induce and stabilize the formation of a PD-L1 homodimer.[5]
The process begins with the small molecule inhibitor binding to a deep, hydrophobic cavity formed at the interface of two PD-L1 molecules.[6][7] This binding event is stabilized by multiple hydrophobic and electrostatic interactions.[4] The crystal structure of a related compound, BMS-202, in complex with PD-L1 confirms that a single inhibitor molecule is sufficient to secure the interface between two PD-L1 proteins, establishing a 1:2 stoichiometry.[3][4][8] This induced dimerization effectively occludes the binding surface on PD-L1 that would normally interact with PD-1, thus preventing the formation of the PD-1/PD-L1 complex and restoring T-cell function.[3]
In addition to steric hindrance, BMS-1166 has been shown to interfere with PD-L1's cellular processing by partially inhibiting its N-glycosylation and blocking its export from the endoplasmic reticulum, further reducing its presence on the cell surface.[6][]
The Role of this compound in PROTAC Development
This compound is a functionalized derivative of the potent PD-L1 inhibitor, BMS-1166.[10][11] The key feature of this molecule is the N-piperidine-carboxylic acid (-COOH) group. This chemical handle does not directly participate in PD-L1 dimerization but serves as a crucial attachment point for a linker molecule.[10][12]
This modification enables the use of the BMS-1166 scaffold in the development of Proteolysis Targeting Chimeras (PROTACs).[10][13][14] A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand that binds to the target protein (in this case, the BMS-1166 moiety for PD-L1), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[13][14] By binding simultaneously to PD-L1 and an E3 ligase, the PROTAC brings the two proteins into close proximity, leading to the ubiquitination of PD-L1 and its subsequent degradation by the proteasome.[15] This offers an alternative and potentially more durable mechanism for eliminating PD-L1 compared to simple binding inhibition.
Quantitative Data Summary
The potency and binding characteristics of the BMS series of compounds have been evaluated through various biochemical and biophysical assays.
Table 1: In Vitro Potency of BMS Compounds Against PD-1/PD-L1 Interaction
| Compound | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| BMS-1166 | 1.4 | HTRF | [6][7][11] |
| BMS-202 | 18 | HTRF | [5][7] |
| BMS-103 | 79.1 | ELISA | [16] |
| BMS-8 | - | - | [17] |
| PROTAC Degrader-1 | 39.2 | - |[13][14][18] |
IC50 values represent the concentration of the compound required to inhibit 50% of the PD-1/PD-L1 interaction.
Table 2: Biophysical Characterization of PD-L1 Binding
| Compound | Test | Result | Implication | Reference |
|---|---|---|---|---|
| BMS-8 | Thermal Shift (ΔTm) | +9.4°C | Compound binding stabilizes PD-L1 | [3][4] |
| BMS-202 | Thermal Shift (ΔTm) | +13.0°C | Compound binding stabilizes PD-L1 | [3][4] |
| BMS-1001/1166 | NMR Titration | Linewidth broadening | Indicates increase in molecular weight (dimerization) | [19] |
| BMS-202 | X-ray Crystallography | 1:2 (Inhibitor:PD-L1) | Confirms dimer stabilization |[3][4] |
ΔTm represents the change in the melting temperature of PD-L1 upon compound binding, indicating thermal stabilization.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize these inhibitors.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with 6xHis)
-
Recombinant human PD-L1 protein (e.g., tagged with Fc)
-
Anti-6xHis antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., XL665 or d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., BMS-1166) serially diluted
-
384-well low-volume white plates
Procedure:
-
Add 2 µL of serially diluted test compound to the wells of the 384-well plate.
-
Prepare a mix of PD-L1-Fc and the anti-Fc acceptor antibody in assay buffer. Add 4 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mix of PD-1-His and the anti-His donor antibody in assay buffer. Add 4 µL of this mix to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: PD-L1 Dimerization Assay via Crosslinking and Western Blot
This method provides visual evidence of inhibitor-induced dimerization.[20]
Materials:
-
Recombinant human PD-L1 protein
-
Test compound (e.g., BMS-202)
-
Chemical crosslinker (e.g., BS3 - bis(sulfosuccinimidyl)suberate)
-
Quenching buffer (e.g., Tris-HCl)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Anti-PD-L1 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Incubate recombinant PD-L1 protein (e.g., 5 µM) with or without the test compound (e.g., 10 µM) in a reaction buffer (e.g., PBS) for 30 minutes at room temperature. A DMSO control should be included.
-
Add the BS3 crosslinker to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature to allow crosslinking of proximate proteins.
-
Stop the reaction by adding quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Probe the membrane with an anti-PD-L1 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize the bands using a chemiluminescence imager. The appearance of a band at double the molecular weight of the PD-L1 monomer in the compound-treated lane indicates dimerization.
PD-1/PD-L1 Signaling and its Reversal
The binding of PD-L1 on a tumor cell to PD-1 on a T-cell leads to the phosphorylation of tyrosine motifs in PD-1's cytoplasmic tail.[1] This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K.[1] The ultimate result is T-cell "exhaustion," characterized by reduced proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity.
BMS compounds that induce PD-L1 dimerization prevent this initial binding event. By blocking the PD-1/PD-L1 interaction, the inhibitory signal is never transmitted, allowing the TCR signaling pathway to proceed unimpeded upon antigen recognition, thereby restoring the T-cell's anti-tumor functions.
References
- 1. assaygenie.com [assaygenie.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy | MDPI [mdpi.com]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - CD Bioparticles [cd-bioparticles.net]
- 12. targetmol.cn [targetmol.cn]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ureiko-chem.com [ureiko-chem.com]
- 16. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BMS-1166-N-piperidine-CO-N-piperazine - Immunomart [immunomart.com]
- 19. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Virtual Screening and In Vitro Evaluation of PD-1 Dimer Stabilizers for Uncoupling PD-1/PD-L1 Interaction from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of BMS-1166 and its Derivatives in Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the immunotherapeutic potential of BMS-1166, a potent small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with its receptor, Programmed Death-1 (PD-1). While information on the specific derivative "BMS-1166-N-piperidine-COOH" is limited, it is recognized as a moiety used in the development of PROTAC (Proteolysis Targeting Chimera) degraders based on the BMS-1166 scaffold.[1][2][3] This guide will focus on the well-documented parent compound, BMS-1166, covering its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
BMS-1166 is a novel and potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the host immune system.[4][5] Unlike monoclonal antibodies, which are the current standard of care for checkpoint inhibition, small molecules like BMS-1166 offer potential advantages such as oral bioavailability and better tumor penetration.[6]
The primary mechanisms through which BMS-1166 exerts its effects are:
-
Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to the PD-1-interacting surface of PD-L1, inducing its dimerization and sterically hindering its engagement with the PD-1 receptor on T-cells.[7][8][][10] This blockade restores T-cell function and enhances anti-tumor immunity.[10]
-
Inhibition of PD-L1 Glycosylation and Trafficking: A unique cellular mechanism of BMS-1166 involves the disruption of PD-L1's post-translational modification. It partially and specifically inhibits the N-glycosylation of PD-L1, which is crucial for its stability and interaction with PD-1.[8][11] This leads to the accumulation of under-glycosylated PD-L1 in the endoplasmic reticulum (ER) and blocks its transport to the Golgi apparatus, thereby preventing its expression on the cell surface.[8][11][12]
The derivative, this compound, functions as a BMS-1166-based moiety that can be linked to an E3 ligase ligand to form a PROTAC.[1][2][3] This advanced application aims to not just inhibit, but to actively degrade the PD-L1 protein.
Signaling Pathway and Inhibition
The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it leads to the recruitment of phosphatases SHP-1 and SHP-2 to the cytoplasmic tail of PD-1.[13] This results in the dephosphorylation of key signaling molecules in the T-cell receptor (TCR) pathway, leading to T-cell exhaustion and an inability to mount an effective anti-tumor response.[14] BMS-1166, by preventing the initial PD-1/PD-L1 interaction, effectively blocks this inhibitory cascade.
Quantitative Data Presentation
The following tables summarize key in vitro and cellular potency data for BMS-1166 from various studies.
| Assay Type | Value (IC50) | Notes |
| In Vitro Binding and Potency | ||
| PD-1/PD-L1 HTRF Binding Assay | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) assay measuring direct binding inhibition.[7][8][15] |
| PD-1/PD-L1 Protein Interaction (Cell-Free) | 1.6 nM | Cell-free assay confirming potent inhibition of the protein-protein interaction.[5] |
| Cellular Activity and Toxicity | ||
| Cytotoxicity (Jurkat T-cells) | 40.5 µM (EC50) | Demonstrates low toxicity towards T-lymphocytes.[16] |
| Cytotoxicity (MDA-MB-231 breast cancer cells) | 28.77 µM | Indicates moderate cytotoxicity at higher concentrations in cancer cell lines.[17] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are key measures of a drug's potency.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of small-molecule checkpoint inhibitors. Below are key experimental protocols relevant to the characterization of compounds like BMS-1166.
Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay
This in vitro assay is used to quantify the ability of a compound to disrupt the PD-1/PD-L1 interaction.
Objective: To determine the IC50 value of the inhibitor in a cell-free system.
Materials:
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
HTRF-labeled detection antibodies (e.g., anti-tag antibodies if proteins are tagged)
-
Assay buffer
-
Microplates (e.g., 384-well)
-
Test compound (BMS-1166)
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the recombinant PD-1 and PD-L1 proteins to the wells of the microplate.
-
Add the diluted test compound to the wells.
-
Incubate to allow for binding.
-
Add the HTRF detection antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader to measure the fluorescence signal.
-
Calculate the IC50 value from the dose-response curve.
T-Cell Activation/Co-culture Assay
This cell-based assay evaluates the functional effect of the inhibitor on T-cell activation in the presence of PD-L1-expressing cells.
Objective: To measure the restoration of T-cell activity by the inhibitor.
Materials:
-
PD-L1 expressing cancer cell line (e.g., PC9/PD-L1)[8]
-
PD-1 expressing Jurkat T-cell line with a reporter gene (e.g., NFAT-luciferase)[11][16]
-
Cell culture medium and supplements
-
Test compound (BMS-1166)
-
Luciferase assay reagent
Procedure:
-
Seed the PD-L1 expressing cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound and incubate.[15]
-
Add the PD-1 expressing Jurkat T-cells to the wells.
-
Co-culture the cells for a specified period (e.g., 12-24 hours).[5][15]
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence, which corresponds to T-cell activation.
-
Analyze the data to determine the extent to which the compound restores T-cell signaling.
Western Blot for PD-L1 Glycosylation
This protocol is used to assess the effect of the inhibitor on the glycosylation status of PD-L1.
Objective: To determine if the compound inhibits PD-L1 glycosylation.
Materials:
-
PD-L1 expressing cell line
-
Test compound (BMS-1166)
-
Tunicamycin (positive control for glycosylation inhibition)
-
PNGase F (enzyme to remove N-linked glycans)
-
Lysis buffer
-
SDS-PAGE gels and Western blot equipment
-
Primary antibody against PD-L1
-
Secondary antibody
Procedure:
-
Treat cells with the test compound or Tunicamycin for a specified time (e.g., 17 hours).[8]
-
Lyse the cells and collect the whole-cell lysates.
-
Optionally, treat a portion of the lysates with PNGase F.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with the anti-PD-L1 antibody.
-
Analyze the band shifts. A lower molecular weight band in treated cells indicates a lack of glycosylation.[8]
Conclusion and Future Directions
BMS-1166 is a highly potent, small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its dual mechanism of directly blocking the protein-protein interaction and inhibiting PD-L1 glycosylation and trafficking makes it a compelling candidate for cancer immunotherapy.[8][11] The development of derivatives like this compound for use in PROTACs represents a novel and promising strategy to enhance therapeutic efficacy by inducing targeted protein degradation.[1]
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of BMS-1166 derivatives, evaluating their efficacy in a broader range of preclinical cancer models, and exploring combination therapies with other anti-cancer agents to overcome resistance and improve patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. selleckchem.com [selleckchem.com]
- 5. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]
- 6. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 14. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BMS-1166-N-piperidine-COOH: A Technical Guide to a Novel PD-L1 Inhibitor and its Evolution into a PROTAC Moiety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of BMS-1166, a potent small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with Programmed Death-1 (PD-1). Furthermore, it details the evolution of this molecule into BMS-1166-N-piperidine-COOH, a key component for the generation of Proteolysis Targeting Chimeras (PROTACs) aimed at the targeted degradation of the PD-L1 protein.
Introduction: Targeting the PD-1/PD-L1 Immune Checkpoint
The interaction between PD-1, an immune checkpoint receptor on activated T cells, and its ligand PD-L1, frequently overexpressed on tumor cells, is a critical mechanism of immune evasion in cancer.[1] Blockade of this axis with monoclonal antibodies has revolutionized cancer therapy. However, the development of small-molecule inhibitors offers potential advantages, including oral bioavailability, shorter half-life, and potentially better tumor penetration.[2][3]
BMS-1166, developed by Bristol-Myers Squibb, emerged as a highly potent small-molecule inhibitor of the PD-1/PD-L1 interaction.[4] This guide will explore its foundational characteristics and its subsequent functionalization to create this compound, a building block for PROTAC-mediated protein degradation.
Discovery and Synthesis
BMS-1166 was identified through extensive research and optimization of a biphenyl scaffold.[5] It is highlighted as "Example 1166" in the Bristol-Myers Squibb patent WO2015160641A2.[6][7]
Synthesis of BMS-1166
A detailed, step-by-step synthesis protocol for BMS-1166 is described in the aforementioned patent.[4][6] The synthesis involves a multi-step process culminating in the formation of the complex biphenyl ether structure. Researchers from various institutions have successfully synthesized BMS-1166 and its analogs for research purposes, following the patented procedures with minor modifications.[4]
Development of this compound for PROTAC Synthesis
The development of this compound represents a strategic evolution from inhibition to targeted degradation. The piperidine-carboxylic acid moiety serves as a chemical handle, or linker attachment point, for conjugation to an E3 ubiquitin ligase ligand, a key component of a PROTAC.[8] This bifunctional approach allows for the recruitment of the cellular protein degradation machinery to the target protein, in this case, PD-L1.
Mechanism of Action
BMS-1166 exhibits a dual mechanism of action, distinguishing it from other PD-L1 inhibitors.
Inhibition of the PD-1/PD-L1 Interaction via Dimerization
The primary mechanism of action of BMS-1166 is the potent inhibition of the PD-1/PD-L1 protein-protein interaction.[3] Structural studies, including X-ray crystallography and NMR, have revealed that BMS-1166 binds to a hydrophobic pocket on the surface of PD-L1.[9] This binding induces the homodimerization of PD-L1, which sterically hinders its interaction with the PD-1 receptor.[9]
dot
References
- 1. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 2. precisepeg.com [precisepeg.com]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. WO2015160641A2 - Compounds useful as immunomodulators - Google Patents [patents.google.com]
- 7. SID 340590238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Synthesis and Evaluation of a PD-L1-Targeting PROTAC Using BMS-1166-N-piperidine-COOH
Application Notes and Protocols for Researchers in Drug Discovery
Abstract
This document provides detailed protocols for the synthesis and functional evaluation of a Proteolysis Targeting Chimera (PROTAC) aimed at the degradation of Programmed Death-Ligand 1 (PD-L1). The synthesis strategy involves the conjugation of the PD-L1 inhibitor derivative, BMS-1166-N-piperidine-COOH, to a ligand for an E3 ubiquitin ligase, thereby creating a bifunctional molecule capable of inducing the targeted degradation of PD-L1. This guide is intended for researchers, scientists, and drug development professionals working in oncology and immunology, offering a foundational methodology for the development of novel cancer immunotherapies.
Introduction
The PD-1/PD-L1 immune checkpoint pathway is a critical regulator of immune responses, and its upregulation in the tumor microenvironment is a key mechanism by which cancer cells evade immune surveillance.[1][2] While monoclonal antibodies targeting this pathway have shown significant clinical success, small-molecule inhibitors and, more recently, PROTACs have emerged as promising alternative therapeutic strategies.[3][4]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), in this case PD-L1, connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
This application note details the synthesis of a PD-L1 PROTAC utilizing this compound as the PD-L1 binding moiety. BMS-1166 is a potent inhibitor of the PD-1/PD-L1 interaction.[6] Its carboxylic acid derivative allows for straightforward conjugation to an E3 ligase ligand via a linker. Furthermore, comprehensive protocols for the biological evaluation of the synthesized PROTAC are provided, including assays to assess its binding, degradation efficacy, and impact on cancer cell viability.
Quantitative Data Summary
The following tables summarize key quantitative parameters for evaluating the efficacy of PD-L1 PROTACs, with example data drawn from published literature on similar compounds.
Table 1: Binding Affinity and Degradation Potency of PD-L1 PROTACs
| Compound ID | Target Ligand | E3 Ligase Ligand | Linker Type | PD-1/PD-L1 Inhibition IC50 (nM) | PD-L1 Degradation DC50 (µM) | Max Degradation (Dmax) (%) | Cell Line | Reference |
| PROTAC PD-L1 degrader-1 | BMS derivative | CRBN | Not Specified | 39.2[7][8] | 0.609 | Not Reported | 4T1 | [9] |
| Compound 21a | Not Specified | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | MC-38 | [10] |
| AC-1 (AbTAC) | Atezolizumab | RNF43 | Antibody-based | Not Applicable | 0.0034 | 63 | MDA-MB-231 | [11] |
| P22 | BMS derivative | Pomalidomide | Resorcinol diphenyl ether | 39.2 | Not Reported | Not Reported | Not Specified | [12] |
Table 2: Cellular Activity of PD-L1 PROTACs
| Compound ID | Cell Line | Assay Type | Endpoint | EC50 / IC50 (µM) | Reference |
| BMS-37-C3 | A375, B16-F10 | T-cell co-culture | T-cell killing enhancement | Not Reported | [4] |
| Peptide-PROTACs | C33A | MTT Assay | Cell Viability | Low toxicity up to 50 µM | [13] |
Experimental Protocols
Synthesis of PD-L1 PROTAC
This protocol describes a general method for the amide coupling of this compound with an amine-functionalized E3 ligase ligand-linker conjugate. For this example, we will outline the coupling to a pomalidomide-linker construct (a common CRBN ligand).
Diagram 1: PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of a PD-L1 PROTAC.
Materials:
-
This compound
-
Amine-functionalized pomalidomide-linker (synthesized separately)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), anhydrous
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
HPLC for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine-functionalized pomalidomide-linker (1.1 equivalents) in anhydrous DMF.
-
-
Coupling Reaction:
-
To the solution of this compound, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the solution of the amine-functionalized pomalidomide-linker dropwise to the activated this compound solution.
-
Allow the reaction to proceed at room temperature overnight with stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC to obtain the final PD-L1 PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR.
-
PD-L1 Degradation Assay (Western Blot)
This protocol details the procedure to assess the ability of the synthesized PROTAC to induce the degradation of PD-L1 in a cancer cell line.
Diagram 2: Western Blot Workflow for PD-L1 Degradation
References
- 1. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]
- 2. PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of PD-L1 degraders to enhance T cell killing activity against melanoma [html.rhhz.net]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro and in vivo degradation of programmed cell death ligand 1 (PD-L1) by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Conjugation of BMS-1166-N-piperidine-COOH to an Amine-Functionalized Linker
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
BMS-1166 is a small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1), representing a significant advancement in the development of oral immunotherapies. By binding to PD-L1, BMS-1166 disrupts the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1). This inhibition effectively blocks the signaling pathway that cancer cells often exploit to evade the host's immune system.
The functionalization of BMS-1166 with a carboxylated piperidine group (BMS-1166-N-piperidine-COOH) provides a strategic handle for conjugation to other molecules, such as linkers for antibody-drug conjugates (ADCs), imaging agents, or other therapeutic moieties. This document provides a detailed protocol for the conjugation of this compound to an amine-functionalized linker using the widely adopted carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
2. Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. Tumor cells often upregulate PD-L1 on their surface, which interacts with PD-1 on activated T-cells. This interaction leads to the suppression of T-cell activity, allowing the tumor to evade immune surveillance. BMS-1166, by inhibiting the PD-L1/PD-1 interaction, restores the anti-tumor immune response.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-1166.
3. Experimental Protocol: EDC/NHS Conjugation
This protocol details the conjugation of a carboxyl group (-COOH) on this compound to a primary amine (-NH2) on a generic linker.
3.1. Materials and Reagents
| Reagent | Supplier (Example) | Purity | Storage Conditions |
| This compound | Custom Synthesis | >95% | -20°C, desiccated, protected from light |
| Amine-Functionalized Linker (e.g., NH2-PEG-COOH) | BroadPharm | >95% | -20°C, desiccated |
| EDC (EDAC) | Thermo Fisher | >98% | -20°C, desiccated |
| NHS (N-hydroxysuccinimide) | Sigma-Aldrich | >98% | Room Temperature, desiccated |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | >99.8% | Room Temperature, under inert gas (e.g., Argon) |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% | Room Temperature |
| 2-(N-morpholino)ethanesulfonic acid (MES) | Sigma-Aldrich | >99% | Room Temperature |
| Hydrochloric Acid (HCl), 1 M | VWR | N/A | Room Temperature |
| Sodium Bicarbonate (NaHCO3), saturated | VWR | N/A | Room Temperature |
| Ethyl Acetate (EtOAc) | VWR | HPLC Grade | Room Temperature |
| Brine Solution | VWR | N/A | Room Temperature |
| Anhydrous Sodium Sulfate (Na2SO4) | VWR | N/A | Room Temperature |
3.2. Experimental Workflow
Caption: Experimental workflow for the conjugation of this compound.
3.3. Step-by-Step Procedure
Step 1: Activation of the Carboxylic Acid
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) to the solution and stir until fully dissolved.
-
Add EDC (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours to form the NHS-ester intermediate.
Step 2: Conjugation with the Amine-Linker
-
In a separate vial, dissolve the amine-functionalized linker (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated BMS-1166 mixture.
-
Add DIPEA (2.0 equivalents) to the reaction to act as a base and facilitate the reaction.
-
Stir the reaction mixture at room temperature overnight, protected from light.
Step 3: Reaction Workup and Purification
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
Step 4: Characterization
-
Confirm the identity and purity of the final conjugate using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For detailed structural confirmation, perform Nuclear Magnetic Resonance (NMR) spectroscopy.
4. Data Presentation
Table 1: Stoichiometry of Reagents
| Component | Molar Equivalents |
| This compound | 1.0 |
| EDC | 1.5 |
| NHS | 1.2 |
| Amine-Functionalized Linker | 1.1 |
| DIPEA | 2.0 |
5. Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: This protocol is a general guideline. Reaction conditions, stoichiometry, and purification methods may need to be optimized for specific linkers and desired outcomes.
Application Notes and Protocols for BMS-1166-N-piperidine-COOH in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1166 is a potent small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) and Programmed Death-1 (PD-1) protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][2][3] The derivative, BMS-1166-N-piperidine-COOH, serves as a specialized chemical tool, functioning as the PD-L1 binding moiety for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] These PROTACs are designed to induce the degradation of the PD-1/PD-L1 complex.[4][5]
This document provides detailed application notes and protocols for utilizing BMS-1166 and its N-piperidine-COOH derivative in cell-based assays to investigate the PD-1/PD-L1 pathway. While this compound is primarily a component for PROTAC synthesis, its mechanism of action is rooted in the activity of the parent compound, BMS-1166. Therefore, these protocols focus on the assays used to characterize BMS-1166, which are directly applicable to validating the PD-L1-targeting function of any derived PROTACs.
BMS-1166 exhibits a dual mechanism of action. Primarily, it binds to PD-L1, induces its dimerization, and sterically blocks the interaction with PD-1.[1][6] Uniquely, in a cellular context, BMS-1166 also prevents the proper maturation of the PD-L1 protein by inhibiting its export from the Endoplasmic Reticulum (ER) to the Golgi apparatus, leading to the accumulation of under-glycosylated, non-functional PD-L1.[7][8][9][]
Data Presentation: In Vitro and Cell-Based Potency
The following tables summarize the quantitative data for BMS-1166 from various assays, providing a benchmark for researchers.
| Assay Type | Description | Value | Reference |
| Biochemical Assay | |||
| HTRF Binding Assay | Homogenous Time-Resolved Fluorescence assay measuring direct inhibition of PD-1/PD-L1 interaction. | IC₅₀ = 1.4 nM | [1][2][6][7][11] |
| Surface Plasmon Resonance (SPR) | Biophysical assay measuring the blockade of PD-1/PD-L1 interaction in real-time. | IC₅₀ = 85.4 nM | [12] |
| Cell-Based Assays | |||
| T-Cell Activation Reporter Assay | Jurkat cells (expressing PD-1) co-cultured with CHO cells (expressing PD-L1). Measures T-cell activation. | EC₅₀ = 276 nM | [11][12] |
| Breast Cancer Cell Viability | Measures cytotoxicity in MDA-MB-231 breast cancer cells. | IC₅₀ = 23.014 µM | [13] |
| Breast Cancer Cell Viability | Measures cytotoxicity in MDA-MB-231 breast cancer cells (separate study). | IC₅₀ = 28.77 µM | [13] |
| Antiproliferative Activity | Measures reduction in cell growth of mouse B16-F10 melanoma cells. | DC₅₀ = 0.39 µM | [1] |
| Growth Inhibition Assay | Measures growth inhibition of CHO cells expressing PD-L1/TCRa. | GI₅₀ > 30 µM | [1] |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the key pathways and mechanisms associated with BMS-1166.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
T-Cell Activation / NFAT Reporter Assay
This assay is crucial for measuring the functional outcome of PD-1/PD-L1 blockade. It quantifies the restoration of T-cell signaling in the presence of the inhibitor.
Methodology:
-
Cell Culture: Maintain a PD-L1 expressing cell line (e.g., CHO cells stably expressing human PD-L1, or a cancer cell line like MDA-MB-231) and a PD-1 expressing Jurkat T-cell line. The Jurkat cells should be transiently or stably transfected with a luciferase reporter plasmid under the control of an NFAT response element (e.g., pIL2-luc).[7][13]
-
Plating: Seed the PD-L1 expressing cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound or the parent compound in assay medium. Add the diluted compounds to the wells. Include "cells only" and "vehicle control" (e.g., DMSO) wells.
-
Co-culture: Add the NFAT-luciferase Jurkat-PD1 cells to the wells containing the adherent cells and the compound.
-
Incubation: Co-culture the cells for a period of 6 to 24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells using a luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™). Measure the luminescence signal on a plate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle control. Plot the normalized values against the compound concentration and fit a dose-response curve to determine the EC₅₀ value.
Western Blot for PD-L1 Glycosylation and PD-1 Degradation
This assay helps to confirm the intracellular mechanism of action by observing changes in PD-L1's molecular weight (due to altered glycosylation) and by monitoring PD-1 levels, which are degraded upon PD-L1 engagement.[7][9]
Methodology:
-
Cell Treatment: Culture PD-L1-expressing cells (e.g., PC9 or MDA-MB-231) and treat them with varying concentrations of BMS-1166 for 24-48 hours.
-
Co-culture (for PD-1 degradation): For analyzing PD-1, co-culture the treated PD-L1 cells with PD-1 expressing Jurkat cells for an additional 6-12 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PD-L1 or PD-1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Observe the shift in the PD-L1 band to a lower molecular weight in BMS-1166-treated cells, indicating incomplete glycosylation.[9] Quantify the reduction in the PD-1 band intensity in co-cultured cells, which is rescued by BMS-1166 treatment.[7]
Immunofluorescence for PD-L1 Subcellular Localization
This assay provides visual confirmation of BMS-1166's effect on trapping PD-L1 within the endoplasmic reticulum.
Methodology:
-
Cell Culture and Treatment: Grow PD-L1 expressing cells on glass coverslips in a 24-well plate. Treat the cells with BMS-1166 or a vehicle control for 24 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against PD-L1 and an ER-marker antibody (e.g., anti-Calnexin or anti-PDI) for 1-2 hours.
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize them using a confocal or fluorescence microscope.
-
Analysis: In control cells, PD-L1 should show significant membrane localization. In BMS-1166-treated cells, observe the co-localization of the PD-L1 signal with the ER marker, indicating its retention in the ER.[9][]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Degradation of PD-L1 with BMS Scaffold-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of cancer cells, enabling them to evade the host immune system by binding to the PD-1 receptor on T-cells.[1][2] While monoclonal antibodies have been successful in blocking this interaction, small-molecule approaches such as Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality.[3][4][5] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome or lysosomal systems.[4][6][7]
This document provides detailed application notes and protocols for the in vitro evaluation of PROTACs designed to degrade PD-L1. While a specific compound named "BMS-1166-N-piperidine-COOH" is not explicitly detailed in the reviewed literature, this guide focuses on methodologies applicable to PROTACs derived from the Bristol-Myers Squibb (BMS) small-molecule inhibitor scaffolds (e.g., BMS-37 derivatives).[2][3] A notable example from the literature is compound 21a, a PROTAC developed from a BMS-37 derivative, which effectively induces PD-L1 degradation.[2][3] The protocols outlined below are based on established methods for characterizing such PD-L1-targeting PROTACs.
Part 1: Mechanism of Action and Data Summary
Principle of PD-L1 Degradation by a PROTAC
A PD-L1-targeting PROTAC consists of three key components: a ligand that binds to PD-L1 (the "warhead," e.g., a BMS-1166 derivative), a ligand that recruits an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon, or a VHL ligand), and a chemical linker connecting the two.[6][8] The PROTAC facilitates the formation of a ternary complex between PD-L1 and the E3 ligase, leading to the ubiquitination of PD-L1 and its subsequent degradation by the proteasome.[4] Some degraders, particularly antibody-based PROTACs (AbTACs), may utilize a lysosomal degradation pathway.[9][10][11]
Summary of Quantitative Data for PD-L1 Degraders
The efficacy of a PROTAC is typically quantified by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The table below summarizes reported data for various PD-L1 degrading molecules to provide a comparative baseline.
| Compound Class | Specific Example | Target Protein | Cell Line(s) | DC50 | Dmax | Degradation Pathway | Citation(s) |
| Small-Molecule PROTAC | Compound 21a | PD-L1 | Various cancer cells | Not specified | Not specified | Proteasome-dependent | [2][3] |
| Antibody-based PROTAC | AC-1 (AbTAC) | PD-L1 | MDA-MB-231, HCC827 | 3.4 nM | 63% | Lysosomal-dependent | [11][12] |
| Stapled Peptide PROTAC | SP-PROTAC | PD-L1 (via DHHC3) | C33A, HeLa | 44 - 54 nM | >50% | Proteasome-dependent | [13] |
Part 2: Experimental Protocols
This section details the key in vitro experiments required to characterize a novel PD-L1-targeting PROTAC.
Overall Experimental Workflow
The evaluation of a PD-L1 PROTAC involves a stepwise process from initial degradation assessment to functional consequence analysis.
Protocol 1: Cell Culture and PROTAC Treatment
Objective: To prepare PD-L1-expressing cells and treat them with the PROTAC for subsequent analysis.
Materials:
-
PD-L1-positive cancer cell line (e.g., MDA-MB-231, HCC827, MC-38).[3][9][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
PD-L1 PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
6-well or 12-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest. For example, seed 0.5 x 10^6 cells per well in a 6-well plate.
-
Incubation: Culture the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for attachment.
-
PROTAC Preparation: Prepare serial dilutions of the PD-L1 PROTAC in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired time period. For time-course experiments, typical time points are 4, 8, 12, and 24 hours.[11] For dose-response experiments, a fixed time point (e.g., 24 hours) is common.[11]
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., by scraping for protein lysis or by trypsinization for flow cytometry).
Protocol 2: Western Blotting for PD-L1 Degradation
Objective: To quantify the total cellular levels of PD-L1 protein following PROTAC treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (e.g., wet or semi-dry).
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Anti-PD-L1 (rabbit or mouse monoclonal), Anti-GAPDH or Anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Protein Lysis: Lyse the harvested cells in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PD-L1 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for the loading control (e.g., GAPDH). Quantify band intensities using densitometry software (e.g., ImageJ). Normalize PD-L1 band intensity to the loading control. Calculate the percentage of remaining PD-L1 relative to the vehicle-treated control.
Protocol 3: Determining the Degradation Pathway
Objective: To determine whether PD-L1 degradation is mediated by the proteasome or the lysosome.
Procedure:
-
Follow the cell seeding and culture steps from Protocol 2.2.
-
Inhibitor Pre-treatment: One hour prior to adding the PROTAC, pre-treat the cells with one of the following:
-
PROTAC Co-treatment: Add the PD-L1 PROTAC at a concentration known to cause significant degradation (e.g., at or above its DC50) to the inhibitor-containing medium. Include a control group treated with the PROTAC alone.
-
Incubation: Incubate for the standard treatment duration (e.g., 8-24 hours).
-
Analysis: Harvest the cells and perform Western Blotting as described in Protocol 2.3.
-
Interpretation:
Protocol 4: T-Cell Co-Culture and Activation Assay
Objective: To assess the functional consequence of PROTAC-mediated PD-L1 degradation by measuring the restoration of T-cell activity.[14]
Materials:
-
PD-L1-positive cancer cells (target cells, e.g., HCC827).[9]
-
PD-1-positive Jurkat T-cells engineered with a reporter gene (e.g., NFAT-luciferase).[14]
-
T-cell receptor activator (e.g., anti-CD3 antibody).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Target Cell Treatment: Seed the cancer cells in a 96-well plate and treat with the PD-L1 PROTAC or vehicle control for 24 hours as per Protocol 2.2.
-
Co-culture: After treatment, add the Jurkat-NFAT-luciferase reporter T-cells to the cancer cells, along with a T-cell receptor activator. A typical effector-to-target ratio is 5:1.
-
Incubation: Co-culture the cells for an additional 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Analysis: An increase in luciferase signal in the PROTAC-treated group compared to the vehicle control indicates that the degradation of PD-L1 has successfully blocked the inhibitory PD-1/PD-L1 signal, leading to restored T-cell activation.[14]
References
- 1. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]
- 3. In vitro and in vivo degradation of programmed cell death ligand 1 (PD-L1) by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]
- 10. Development of Antibody-Based PROTACs for the Degradation of the Cell-Surface Immune Checkpoint Protein PD-L1: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stapled peptide PROTAC induced significantly greater anti-PD-L1 effects than inhibitor in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
Application Notes and Protocols: BMS-1166-N-piperidine-COOH in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-1166-N-piperidine-COOH and its parent compound, BMS-1166, in the context of lung cancer cell line research. The information presented here is intended to guide the design and execution of experiments aimed at evaluating the therapeutic potential of this class of small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway.
Introduction
BMS-1166 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, with a reported IC50 of 1.4 nM in a biochemical assay.[1][2] Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction at the cell surface, BMS-1166 employs a unique intracellular mechanism of action. It disrupts the maturation and cell surface expression of PD-L1 by inhibiting its glycosylation and export from the endoplasmic reticulum (ER).[3][4][5][][7] This leads to the accumulation of immature PD-L1 in the ER and its subsequent degradation.[8]
This compound is a derivative of BMS-1166 that can be utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[9][10] By linking this moiety to an E3 ligase ligand, the resulting PROTAC can specifically target PD-L1 for ubiquitination and proteasomal degradation.[9] This document will focus on the applications of the parent compound, BMS-1166, in lung cancer cell lines, as the currently available research primarily details its effects. The principles and protocols can be adapted for the study of its derivatives.
Mechanism of Action
BMS-1166 prevents the proper folding and maturation of the PD-L1 protein. The key steps in its mechanism of action are:
-
Inhibition of Glycosylation: PD-L1 is a glycoprotein, and its proper glycosylation is essential for its stability and transport to the cell surface.[5][] BMS-1166 partially and specifically inhibits the N-glycosylation of PD-L1.[5][8]
-
ER Retention: By interfering with glycosylation, BMS-1166 traps the under-glycosylated PD-L1 protein within the endoplasmic reticulum, preventing its export to the Golgi apparatus for further processing and maturation.[3][4][7]
-
Induction of Dimerization: BMS-1166 has been shown to induce the dimerization of PD-L1, which may contribute to its retention in the ER and subsequent degradation.[3][11]
-
Reduced Cell Surface PD-L1: The net effect of these actions is a significant reduction in the amount of mature, functional PD-L1 expressed on the surface of cancer cells.
-
Restoration of T-cell Function: By downregulating cell surface PD-L1, BMS-1166 prevents the engagement of the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and restoring the anti-tumor immune response.[12][13][14]
Quantitative Data Summary
The following tables summarize the available quantitative data for BMS-1166 from in vitro studies.
Table 1: In Vitro Potency and Cytotoxicity of BMS-1166
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| HTRF Binding Assay | Isolated Proteins | IC50 | 1.4 nM | [1][2][3] |
| Cytotoxicity Assay | CHO-K1 | EC50 | 40.5 µM | [14] |
| Antiproliferative Assay | B16-F10 | DC50 | 0.39 µM | [2] |
Table 2: Effects of BMS-1166 on PD-L1 in Lung Cancer Cell Lines
| Cell Line | Treatment | Effect | Reference |
| H1975 (NSCLC) | BMS-1166 | Altered pattern of constitutive and IFN-γ-induced PD-L1 protein | [3] |
| PC9 (NSCLC) | BMS-1166 | Blocked coculture-induced PD-1 degradation by inhibiting PD-L1 maturation | [3][4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound and its analogs in lung cancer cell lines.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Lung cancer cell lines (e.g., H1975, A549, PC9)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blotting for PD-L1 Expression
This technique is used to detect changes in the levels and forms of PD-L1 protein.
-
Materials:
-
Lung cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PD-L1, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat lung cancer cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use GAPDH or β-actin as a loading control.
-
3. T-cell Activation Coculture Assay
This assay evaluates the ability of the compound to restore T-cell activity in the presence of cancer cells.
-
Materials:
-
Lung cancer cell line expressing PD-L1
-
Jurkat T-cells engineered to express PD-1 and an NFAT-luciferase reporter
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Pre-treat the lung cancer cells with different concentrations of this compound for 1 hour.
-
Add the Jurkat/PD-1-NFAT-Luc cells to the cancer cell culture.
-
Coculture the cells for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates T-cell activation.
-
Visualizations
Diagram 1: BMS-1166 Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immune-system-research.com [immune-system-research.com]
- 13. oncotarget.com [oncotarget.com]
- 14. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of PD-L1 Degradation by BMS-1166-N-piperidine-COOH PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of cancer cells, enabling them to evade the host immune system. Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy. This application note details the use of Western blot analysis to quantify the degradation of PD-L1 induced by PROTACs derived from BMS-1166-N-piperidine-COOH, a ligand for the PD-L1 protein. These PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Signaling Pathway of PD-L1 Degradation by this compound PROTACs
The this compound moiety of the PROTAC binds to PD-L1, while the other end of the PROTAC recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of PD-L1 and its subsequent degradation by the 26S proteasome.
Caption: PD-L1 degradation pathway mediated by a BMS-1166-based PROTAC.
Quantitative Data Presentation
The efficacy of this compound derived PROTACs in degrading PD-L1 can be quantified by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes available data for relevant PROTACs.
| PROTAC Name | E3 Ligase Ligand | Cell Line | Assay Method | DC50 (µM) | Dmax (%) | Reference |
| PROTAC PD-L1 degrader-1 | Pomalidomide (CRBN) | 4T1 | Western Blot | 0.609 | >90 | [1] |
| P22 (BMS-series based) | Pomalidomide (CRBN) | A375 | Not Specified | 39.2 nM (IC50) | Not Reported |
Experimental Protocols
Western Blot Protocol for Measuring PD-L1 Degradation
This protocol outlines the steps for treating cancer cells with a this compound PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of PD-L1.
Materials
-
Cancer cell line expressing PD-L1 (e.g., MDA-MB-231, 4T1)
-
Cell culture medium and supplements
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) (for mechanism validation)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Primary antibody against PD-L1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the this compound PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours). For mechanism validation, pre-treat a set of cells with a proteasome inhibitor like MG132 for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Add 4X Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against PD-L1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody on the same membrane after stripping or on a separate gel.
-
-
Detection and Data Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the PD-L1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of PD-L1 degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the Western blot analysis of PROTAC-induced PD-L1 degradation.
Caption: Workflow for Western blot analysis of PD-L1 degradation.
References
Application Note: Quantifying PD-L1 Surface Expression Following PROTAC-Mediated Degradation using Flow Cytometry
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein often overexpressed on tumor cells, enabling them to evade the host immune system.[1][2] Small-molecule inhibitors like BMS-1166 can block the PD-1/PD-L1 interaction, but a newer therapeutic strategy, Proteolysis Targeting Chimeras (PROTACs), offers an alternative mechanism by inducing the degradation of the target protein.[1][3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[1][6][7] This approach can lead to a more profound and durable pathway inhibition compared to occupancy-based inhibitors.
This application note provides a comprehensive protocol for quantifying the reduction of cell surface PD-L1 levels in cancer cell lines after treatment with a hypothetical PD-L1-targeting PROTAC derived from the BMS-1166 scaffold (hereafter referred to as "PD-L1 PROTAC"). Flow cytometry is an ideal method for this assessment, as it provides robust, quantitative, single-cell data on surface protein expression.[8][9]
Principle of the Assay
Cancer cells expressing high levels of surface PD-L1 are treated with varying concentrations of the PD-L1 PROTAC over a time course. The PROTAC is expected to form a ternary complex between PD-L1 and an E3 ligase, leading to the degradation of PD-L1.[10][11] Following treatment, cells are stained with a fluorescently-conjugated antibody specific for the extracellular domain of PD-L1. The fluorescence intensity of individual cells is then measured using a flow cytometer. A decrease in the Mean Fluorescence Intensity (MFI) of the cell population directly correlates with the degradation of surface PD-L1.
Experimental Protocols
Part 1: Cell Culture and PROTAC Treatment
1.1. Materials and Reagents:
-
Cancer cell line with high endogenous PD-L1 expression (e.g., HCC827, MC38) or IFN-γ stimulated cells.[12][13]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
PD-L1 PROTAC (based on BMS-1166-N-piperidine-COOH).
-
DMSO (Vehicle control).
-
6-well or 12-well tissue culture plates.
-
Recombinant Human IFN-γ (optional, for inducing PD-L1 expression).
1.2. Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting (e.g., 0.5 x 10^6 cells/well). Allow cells to adhere overnight.
-
(Optional) PD-L1 Induction: If using inducible cell lines, treat cells with an optimized concentration of IFN-γ (e.g., 100 ng/mL) for 24-48 hours to upregulate surface PD-L1 expression.[13]
-
PROTAC Preparation: Prepare a stock solution of the PD-L1 PROTAC in DMSO (e.g., 10 mM). Create serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM). Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the PD-L1 PROTAC dilutions or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO2 to allow for protein degradation.
Part 2: Cell Staining for Flow Cytometry
2.1. Materials and Reagents:
-
PBS (Phosphate-Buffered Saline).
-
Cell scraper or Trypsin-EDTA.
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% Sodium Azide).[14]
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated anti-human PD-L1 antibody (e.g., PE-conjugated anti-CD274).
-
Fluorochrome-conjugated Isotype Control antibody (e.g., PE-conjugated Mouse IgG1 κ Isotype Control).
-
Viability Dye (e.g., 7-AAD or DAPI).
-
FACS tubes (5 mL polystyrene tubes).
2.2. Protocol:
-
Cell Harvesting: Harvest cells by gently scraping or brief trypsinization. Transfer the cell suspension to FACS tubes.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 2 mL of cold FACS buffer. Repeat this wash step.
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc blocking reagent. Incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.[14]
-
Antibody Staining: Without washing, add the predetermined optimal concentration of the PE-conjugated anti-PD-L1 antibody or the corresponding Isotype Control antibody to the respective tubes.
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.[9][15]
-
Final Washes: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Add a viability dye according to the manufacturer's instructions just before analysis.
Part 3: Data Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with the appropriate lasers for exciting the chosen fluorochrome (e.g., a blue laser for PE).
-
Gating Strategy:
-
Gate on the main cell population using the Forward Scatter (FSC) and Side Scatter (SSC) plot to exclude debris.
-
Gate on single cells using FSC-A vs. FSC-H to exclude doublets.
-
Gate on the live cell population by excluding cells positive for the viability dye.
-
-
Data Acquisition: Record 10,000-20,000 events from the live, single-cell gate for each sample.
-
Data Analysis:
-
Generate a histogram of fluorescence intensity for each sample.
-
Determine the Mean Fluorescence Intensity (MFI) for the isotype control and each treatment condition.
-
Calculate the percentage of PD-L1 degradation relative to the vehicle control using the following formula: % Degradation = (1 - (MFI_Treated - MFI_Isotype) / (MFI_Vehicle - MFI_Isotype)) * 100
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration | Incubation Time (h) | Mean Fluorescence Intensity (MFI) | % PD-L1 Degradation |
| Untreated | - | 24 | 25,100 | - |
| Vehicle (DMSO) | 0.1% | 24 | 24,950 | 0% |
| Isotype Control | - | 24 | 150 | N/A |
| PD-L1 PROTAC | 1 nM | 24 | 18,750 | 25.1% |
| PD-L1 PROTAC | 10 nM | 24 | 9,800 | 61.3% |
| PD-L1 PROTAC | 100 nM | 24 | 2,600 | 90.1% |
| PD-L1 PROTAC | 1 µM | 24 | 1,200 | 95.8% |
Table 1: Representative data showing dose-dependent degradation of surface PD-L1 after 24-hour treatment with a PD-L1 PROTAC. Data are hypothetical.
Visualizations
Diagrams help illustrate the complex biological processes and experimental steps involved.
Caption: Mechanism of PD-L1 degradation by a PROTAC.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Expected relationship between PROTAC dose and PD-L1 levels.
References
- 1. PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 9. Flow Cytometry Protocol | Abcam [abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Degradation and PROTACs [promega.com]
- 12. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]
- 13. Flow Cytometry Analysis of Surface PD-L1 Expression Induced by IFNγ and Romidepsin in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating PROTAC PD-1/PD-L1 Degrader-1 (HY-131183) with BMS-1166-N-piperidine-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death-ligand 1 (PD-L1) is a critical immune checkpoint protein often overexpressed on tumor cells, contributing to immune evasion. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins. PROTAC PD-1/PD-L1 degrader-1 (HY-131183) is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system to selectively degrade PD-L1.[1] This molecule consists of a ligand that binds to PD-L1, derived from the potent PD-1/PD-L1 interaction inhibitor BMS-1166, connected via a linker to a ligand that recruits the Cereblon E3 ubiquitin ligase.[1][2] By inducing the degradation of PD-L1, HY-131183 offers a promising strategy for cancer immunotherapy.[1]
These application notes provide a comprehensive guide for the synthesis and evaluation of PROTAC PD-1/PD-L1 degrader-1 (HY-131183), utilizing BMS-1166-N-piperidine-COOH as the PD-L1 binding moiety.
Data Presentation
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (nM) | DC50 | Dmax | Cell Lines | Reference |
| PROTAC PD-1/PD-L1 degrader-1 (HY-131183 / P22) | PD-1/PD-L1 Interaction | HTRF Binding Assay | 39.2 | Not Reported | Moderately reduces PD-L1 levels | Hep3B/OS-8/hPD-L1 | [1] |
| BMS-1166 | PD-1/PD-L1 Interaction | HTRF Binding Assay | 1.4 | Not Applicable | Not Applicable | Not Applicable | [2] |
Signaling Pathway and Mechanism of Action
PROTAC PD-1/PD-L1 degrader-1 (HY-131183) functions by inducing the formation of a ternary complex between PD-L1 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to PD-L1. The polyubiquitinated PD-L1 is then recognized and degraded by the proteasome, leading to a reduction in PD-L1 levels on the cell surface and subsequent restoration of T-cell activity.
Experimental Protocols
Synthesis of PROTAC PD-1/PD-L1 degrader-1 (HY-131183)
The synthesis of HY-131183 involves the coupling of this compound with a linker and the Cereblon E3 ligase ligand, pomalidomide. While the exact, detailed step-by-step protocol from a single source is not publicly available, the general synthetic strategy involves standard peptide coupling reactions.
Materials:
-
This compound
-
Pomalidomide-linker-amine (specific linker may vary, a common choice is a PEG linker with a terminal amine)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Purification: Reverse-phase HPLC
General Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the pomalidomide-linker-amine in anhydrous DMF.
-
Add the pomalidomide-linker-amine solution to the activated this compound solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC PD-1/PD-L1 degrader-1 (HY-131183).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Western Blot for PD-L1 Degradation
Objective: To determine the ability of HY-131183 to induce the degradation of PD-L1 in a dose- and time-dependent manner.
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231, HCC827, or Hep3B/OS-8/hPD-L1)
-
PROTAC PD-1/PD-L1 degrader-1 (HY-131183)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) and lysosome inhibitor (e.g., chloroquine)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PD-L1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of HY-131183 (e.g., 0.1, 1, 10 µM) or DMSO for various time points (e.g., 6, 12, 24 hours).
-
For mechanism of degradation studies, pre-treat cells with MG132 (10 µM) or chloroquine (50 µM) for 1-2 hours before adding HY-131183.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-PD-L1 and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the PD-L1 band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of PD-L1 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the concentration of HY-131183 to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the PD-L1::HY-131183::CRBN ternary complex.
Materials:
-
PD-L1 and CRBN expressing cell line (e.g., HEK293T cells transiently transfected with tagged PD-L1 and CRBN)
-
PROTAC PD-1/PD-L1 degrader-1 (HY-131183)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-PD-L1 (for immunoprecipitation), anti-CRBN, and anti-PD-L1 (for western blotting)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with HY-131183 or DMSO for a short period (e.g., 2-4 hours).
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-PD-L1 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting using anti-PD-L1 and anti-CRBN antibodies to detect the presence of both proteins in the immunoprecipitated complex.
-
T-Cell Activation Co-Culture Assay
Objective: To evaluate the ability of HY-131183 to restore T-cell-mediated cytotoxicity against cancer cells.
Materials:
-
PD-L1 expressing cancer cell line (e.g., Hep3B/OS-8/hPD-L1)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T-cells
-
PROTAC PD-1/PD-L1 degrader-1 (HY-131183)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Cytokine detection kit (e.g., IFN-γ ELISA kit)
-
Cell viability assay (e.g., CellTiter-Glo®)
Protocol:
-
Co-culture Setup:
-
Seed the cancer cells in a 96-well plate and allow them to adhere.
-
Isolate PBMCs or CD3+ T-cells from healthy donor blood.
-
Add the T-cells to the cancer cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).
-
-
Treatment:
-
Add serial dilutions of HY-131183 or DMSO to the co-culture.
-
Include controls with T-cells alone and cancer cells alone.
-
If desired, include a positive control such as an anti-PD-L1 antibody.
-
-
Incubation:
-
Incubate the co-culture plate for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Readouts:
-
Cytokine Release: Collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
Cancer Cell Viability: Measure the viability of the cancer cells using a luminescent cell viability assay.
-
-
Data Analysis:
-
Plot the IFN-γ concentration and cancer cell viability against the concentration of HY-131183.
-
An increase in IFN-γ production and a decrease in cancer cell viability indicate the restoration of T-cell activation.
-
References
Application Notes: The Experimental Use of BMS-1166 and its Derivative, BMS-1166-N-piperidine-COOH, in Melanoma Research
Introduction
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are critical immune checkpoint regulators that cancer cells, including melanoma, often exploit to evade immune surveillance.[1] While monoclonal antibodies targeting this axis have revolutionized melanoma treatment, there is a growing interest in developing small-molecule inhibitors due to advantages like oral bioavailability, shorter half-life, and potentially better tumor penetration.[1][2] BMS-1166 is a potent small-molecule inhibitor of the PD-1/PD-L1 interaction.[3] Its derivative, BMS-1166-N-piperidine-COOH, serves as a crucial moiety for creating advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) designed to degrade the PD-L1 protein.[4] These application notes provide a detailed overview of the mechanism, experimental use, and relevant protocols for researchers investigating BMS-1166 and its derivatives in the context of melanoma.
Mechanism of Action
Unlike antibody-based therapies that block the extracellular PD-1/PD-L1 interaction, BMS-1166 exhibits a unique intracellular mechanism of action.[1][5] Structural studies have shown that BMS-1166 and its analogues bind to the PD-1-interacting surface of PD-L1.[1][6] However, its primary cellular effect is not merely surface-level blockade.
BMS-1166 disrupts the maturation and transport of the PD-L1 protein. It specifically prevents the transport of the under-glycosylated form of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][5] This leads to the accumulation of immature PD-L1 within the ER, preventing its expression on the cell surface where it would normally interact with PD-1 on T-cells.[1][7] This disruption of PD-L1 glycosylation and trafficking effectively abrogates the immunosuppressive signal.[5] Some evidence also suggests that BMS-1166 induces the dimerization of PD-L1, which may contribute to its retention in the ER.[1]
Applications in Melanoma Research
-
Reversing T-cell Exhaustion: BMS-1166 can be used in co-culture models with melanoma cells and T-cells to study the reversal of PD-L1-mediated immune suppression.[1] By preventing PD-L1 from reaching the cell surface, it restores T-cell activation, which can be measured by cytokine production (e.g., IL-2) or reporter gene assays.[1][8]
-
Development of PROTACs: this compound is a key building block for creating PROTACs that target PD-L1 for degradation.[4][9] Researchers can synthesize novel PROTACs by linking this molecule to a ligand for an E3 ubiquitin ligase. This strategy aims to eliminate the PD-L1 protein entirely rather than just inhibiting its function, offering a potentially more potent and durable anti-tumor response. This approach has been explored for melanoma cell lines like A375.[10]
-
Investigating Drug Resistance: The intracellular mechanism of BMS-1166 provides a tool to study resistance to conventional antibody-based checkpoint inhibitors. It can also be used in combination with other signaling pathway inhibitors (e.g., PI3K/mTOR inhibitors) to investigate synergistic effects and overcome acquired resistance in cancer cells.[11]
Quantitative Data Summary
The inhibitory potency of BMS-1166 and its derivatives can vary based on the assay format. The original discovery reported a nanomolar IC50 in a biochemical assay, while cellular assays may yield different values.
| Compound/Derivative | Assay Type | Target/System | Reported IC50 | Reference |
| BMS-1166 | Homogenous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Interaction | 1.4 nM | [1] |
| BMS-1166 | Cell-based | MDA-MB-231 Breast Cancer Cells | 23.014 µM | [12] |
| PROTAC PD-1/PD-L1 degrader-1 | Inhibition of PD-1/PD-L1 Interaction | Biochemical | 39.2 nM | [9] |
Experimental Protocols
Protocol 1: In Vitro Co-culture Assay to Measure Reversal of PD-1 Degradation
This protocol is designed to assess the ability of BMS-1166 to block the PD-L1/PD-1 interaction between melanoma cells and T-cells, which can be monitored by observing the prevention of PD-1 degradation in T-cells.[5]
Materials:
-
PD-L1-expressing melanoma cell line (e.g., A375, or another line engineered to express PD-L1).
-
PD-1-expressing Jurkat T-cell line (Jurkat/PD-1).
-
BMS-1166 (dissolved in DMSO).
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
Reagents for Western blotting (lysis buffer, antibodies against PD-1 and GAPDH).
Procedure:
-
Cell Seeding: Seed the PD-L1-expressing melanoma cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the melanoma cells with various concentrations of BMS-1166 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 2-4 hours.
-
Co-culture: Add Jurkat/PD-1 cells to the wells containing the treated melanoma cells at a suitable effector-to-target ratio (e.g., 2:1).
-
Incubation: Co-culture the cells for 12-18 hours at 37°C. As a control, culture Jurkat/PD-1 cells alone.
-
Cell Lysis: Gently collect the Jurkat/PD-1 cells (which are in suspension) from the top of the adherent melanoma cells. Wash with cold PBS and lyse the cells.
-
Western Blotting: Perform Western blot analysis on the Jurkat/PD-1 cell lysates. Probe for PD-1 protein levels. Use GAPDH as a loading control. A decrease in PD-1 signal in the DMSO-treated co-culture compared to Jurkat cells alone indicates PD-L1-induced degradation. The restoration of the PD-1 signal in BMS-1166-treated samples indicates blockade of the interaction.[1][5]
Protocol 2: Analysis of PD-L1 Glycosylation Status
This protocol determines if BMS-1166 affects the glycosylation of PD-L1 in melanoma cells by using glycosidase enzymes and observing shifts in protein mobility via Western blot.[1]
Materials:
-
PD-L1-expressing melanoma cell line.
-
BMS-1166 and Tunicamycin (TM, as a positive control for glycosylation inhibition).
-
Lysis buffer, protein quantification assay.
-
Endoglycosidase H (Endo H) and Peptide-N-Glycosidase F (PNGase F).
-
Antibodies for Western blotting (anti-PD-L1, anti-GAPDH).
Procedure:
-
Cell Treatment: Seed melanoma cells in 6-well plates. Once confluent, treat the cells with DMSO, BMS-1166 (e.g., 10 µM), or Tunicamycin (e.g., 1 µg/ml) for 17-24 hours.[1]
-
Cell Lysis: Wash cells with cold PBS and collect whole-cell lysates. Determine protein concentration.
-
Glycosidase Digestion:
-
For each condition, take two equal aliquots of cell lysate (e.g., 20-30 µg).
-
To one aliquot, add Endo H or PNGase F according to the manufacturer's protocol. To the other, add the reaction buffer without the enzyme as a control.
-
Incubate samples at 37°C for 1 hour.[1]
-
-
Western Blotting: Analyze the digested and undigested samples by Western blotting.
-
Probe with an anti-PD-L1 antibody. Mature, complex-glycosylated PD-L1 appears as a band around 45-55 kDa.
-
In BMS-1166-treated cells, a lower molecular weight band should appear, representing the under-glycosylated form trapped in the ER. This band should be sensitive to Endo H digestion (causing a further downward shift), unlike the mature form which is Endo H-resistant.[1]
-
PNGase F will remove all N-linked glycans, causing all forms of PD-L1 to collapse to the core protein size (~33 kDa).
-
Protocol 3: T-Cell Activation Reporter Assay
This assay quantifies the functional outcome of blocking the PD-1/PD-L1 axis by measuring the restoration of T-cell activation.[1]
Materials:
-
PD-L1-expressing melanoma cells (target cells).
-
Jurkat/PD-1 cells stably transfected with a luciferase reporter gene driven by the NFAT response element (Jurkat/PD-1/NFAT-luc).
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BMS-1166.
-
T-cell stimulants (e.g., Ionomycin and TPA, or anti-CD3/CD28 beads).
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Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture: Seed melanoma cells in a 96-well white, clear-bottom plate.
-
Treatment: After cells adhere, treat with serial dilutions of BMS-1166 or DMSO control for 2-4 hours.
-
Co-culture and Stimulation: Add Jurkat/PD-1/NFAT-luc cells to the wells. Concurrently, add T-cell stimulants (e.g., 1 µM Ionomycin and 10 ng/ml TPA).[1]
-
Incubation: Incubate the co-culture for 6-12 hours at 37°C.[1][8]
-
Luminescence Reading:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: An increase in luciferase signal in the presence of BMS-1166 indicates a reversal of PD-L1-mediated inhibition of T-cell activation.[1] Plot the signal against inhibitor concentration to calculate the EC50 value.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PD-L1/SHP2 dual PROTACs inhibit melanoma by enhancing T-cell killing activity [html.rhhz.net]
- 11. medsci.org [medsci.org]
- 12. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of BMS-1166-N-piperidine-COOH in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of BMS-1166-N-piperidine-COOH in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: I am observing a precipitate in my DMSO stock solution. What could be the cause?
Precipitation of small molecules from DMSO stocks can occur due to several factors. A common issue is the absorption of atmospheric moisture by DMSO, which can significantly reduce the solubility of the compound.[2][3] It is also possible that the solubility limit has been exceeded or that the compound has degraded over time, especially with repeated freeze-thaw cycles.
Q3: Can I heat the solution to improve the solubility of this compound in DMSO?
Gentle heating can be an effective method to increase the solubility of many compounds. However, it is crucial to do so with caution to avoid degradation of the compound. If you choose to heat the solution, warm it gently (e.g., in a 37°C water bath) and for a short period. Always check for any signs of color change or degradation.
Q4: Are there any recommended co-solvents to use with DMSO for in vivo studies?
Yes, for in vivo applications, DMSO is often used as a co-solvent in formulations. Common co-solvents for similar compounds include PEG300, Tween 80, and saline.[1][6] A typical formulation might involve dissolving the compound in a small amount of DMSO first, and then sequentially adding other co-solvents to achieve the desired final concentration and vehicle composition.[1][6]
Troubleshooting Guide
This guide provides step-by-step instructions to address common solubility issues with this compound in DMSO.
Issue: Compound is not dissolving or is forming a suspension.
1. Verify the Quality of DMSO:
-
Use fresh, anhydrous (or low water content) DMSO.[2][3] DMSO is hygroscopic and will absorb moisture from the air, which can lead to decreased solubility of your compound.
2. Sonication:
-
After adding the compound to DMSO, sonicate the solution. Sonication can help to break down any clumps of powder and increase the surface area for dissolution.[1]
3. Gentle Heating:
-
As mentioned in the FAQs, gentle warming can be applied. Place the vial in a water bath at a controlled temperature (e.g., 37°C) for a few minutes. Vortex or mix the solution intermittently.
4. Check for Salt Formation:
-
The carboxylic acid moiety of this compound can potentially interact with basic components. Ensure your dissolution vessel is clean and free of any contaminants that could lead to salt formation and precipitation.
Issue: Previously clear stock solution has developed a precipitate.
1. Re-dissolve the Precipitate:
-
Try to re-dissolve the precipitate by gentle warming and vortexing. If it re-dissolves, the issue might be related to storage conditions.
2. Storage Conditions:
-
Store stock solutions at -20°C or -80°C to minimize degradation.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
3. Assess for Compound Degradation:
-
If the precipitate does not re-dissolve, the compound may have degraded. It is advisable to prepare a fresh stock solution from a new batch of the compound.
Data Presentation
Table 1: Solubility of BMS-1166 (Parent Compound) in DMSO
| Supplier | Reported Solubility in DMSO | Molar Concentration (Approx.) | Notes |
| TargetMol | 125 mg/mL[1] | 194.97 mM | Sonication is recommended. |
| Selleck Chemicals | 100 mg/mL[2] | 155.97 mM | Use fresh DMSO as moisture can reduce solubility. |
| MedChemExpress | 125 mg/mL[3] | 194.97 mM | Ultrasonic treatment and fresh DMSO are recommended. |
Note: The molecular weight of BMS-1166 is approximately 641.11 g/mol .
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Pre-weigh the Compound: Accurately weigh the desired amount of this compound powder in a suitable vial. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of approximately 639.1 g/mol ), you would weigh 6.39 mg.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Check for dissolution periodically.
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes. Vortex intermittently.
-
Final Check and Storage: Once the solution is clear, ensure it is at room temperature before storing. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
References
- 1. BMS-1166 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]
addressing poor degradation efficiency of BMS-1166-N-piperidine-COOH PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-1166-N-piperidine-COOH in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of PD-L1.
Troubleshooting Guide
Issue 1: Low or No Degradation of Target Protein (PD-L1)
You have treated your cells with your this compound based PROTAC, but you observe minimal or no reduction in PD-L1 levels via Western Blot or other protein quantification methods.
| Potential Cause | Recommended Action |
| Poor Cell Permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane. Modify the linker to improve physicochemical properties such as polarity. Prodrug strategies can also be employed to mask polar groups. |
| Inefficient Ternary Complex Formation | The formation of a stable and productive ternary complex between PD-L1, the PROTAC, and the E3 ligase is essential for degradation.[1] Consider performing a co-immunoprecipitation (Co-IP) or a proximity assay like TR-FRET to confirm complex formation. |
| Suboptimal Linker Design | The length, composition, and attachment points of the linker are critical for the proper orientation of the ternary complex.[2][3] Synthesize and test a variety of linkers with different lengths (e.g., PEG, alkyl chains) and compositions to optimize the geometry of the ternary complex.[2][3] |
| Incorrect E3 Ligase Choice | The selected E3 ligase may not be expressed at sufficient levels in your cell line or may not be efficient at ubiquitinating PD-L1. Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in your target cells using Western Blot or qPCR.[4] If expression is low, consider engineering the cells to overexpress the E3 ligase or test PROTACs that recruit a different E3 ligase.[5] |
| Proteasome Inhibition | The proteasome may be inhibited by other compounds in your media, or the cells may have intrinsic resistance. Include a positive control, such as the proteasome inhibitor MG132, to confirm that the proteasome is active in your experimental setup. A rescue of degradation upon co-treatment with MG132 would indicate a proteasome-dependent mechanism.[6] |
| High Protein Synthesis Rate | The cell may be synthesizing new PD-L1 protein at a rate that counteracts the degradation. Perform a time-course experiment to identify the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis occurs. |
Issue 2: The "Hook Effect" is Observed
Your dose-response curve is bell-shaped, with decreased PD-L1 degradation at higher PROTAC concentrations. This is known as the "hook effect."
| Potential Cause | Recommended Action |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC can form binary complexes with either PD-L1 or the E3 ligase, which are not productive for degradation.[7] |
| Suboptimal PROTAC Concentration | You are using a concentration that is too high, leading to the hook effect. |
| Low Cooperativity in Ternary Complex Formation | The ternary complex is not stable enough compared to the binary complexes. |
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations, including very low (pM to nM) and very high (µM) concentrations, to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (DCmax).
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations. This can help to understand the relationship between ternary complex formation and the observed degradation profile.
-
Enhance Cooperativity: Redesign the PROTAC to promote positive cooperativity in ternary complex formation. This can be achieved by optimizing the linker and the warhead/E3 ligase ligand combination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of the PD-L1 protein.[5] It consists of three components:
-
A PD-L1 Ligand: The this compound moiety, which binds to the target protein, PD-L1.
-
An E3 Ligase Ligand: This part of the molecule recruits a specific E3 ubiquitin ligase (e.g., VHL, CRBN).
-
A Linker: A chemical linker that connects the PD-L1 ligand and the E3 ligase ligand.
The PROTAC works by bringing PD-L1 into close proximity with the recruited E3 ligase, leading to the ubiquitination of PD-L1 and its subsequent degradation by the proteasome.[8][9]
Q2: How do I choose the right E3 ligase for my this compound PROTAC?
The choice of E3 ligase is critical for PROTAC efficacy. The most commonly used E3 ligases are VHL and CRBN.[4] Consider the following factors:
-
E3 Ligase Expression: Ensure that the chosen E3 ligase is expressed in your cell line of interest. You can verify this by Western Blot or qPCR.
-
Target Protein Compatibility: Some target proteins are more amenable to degradation by a specific E3 ligase. It may be necessary to test PROTACs with ligands for different E3 ligases to find the most effective combination for PD-L1 degradation.[10]
Q3: What is the importance of the linker in my PD-L1 PROTAC design?
The linker plays a crucial role in the efficacy of a PROTAC.[2][3] Its properties, including length, rigidity, and composition, determine the stability and geometry of the ternary complex.[2][3] An improperly designed linker can lead to steric hindrance or an unproductive orientation of PD-L1 and the E3 ligase, resulting in poor degradation. It is often necessary to screen a library of linkers to identify the optimal one for your specific PROTAC.[11][12]
Q4: Are there alternative technologies for degrading a membrane protein like PD-L1?
Yes, since PROTACs primarily target intracellular proteins, degrading a membrane protein like PD-L1 can be challenging. Alternative technologies that may be more suitable include:
-
Lysosome-Targeting Chimeras (LYTACs): These molecules utilize a ligand that binds to a lysosomal targeting receptor to direct the degradation of extracellular and membrane proteins through the lysosomal pathway.[5][8]
-
Antibody-based PROTACs (AbTACs): These constructs use an antibody to target a membrane protein and recruit an E3 ligase for its degradation.[5]
Q5: How do I measure the degradation efficiency of my PROTAC?
The degradation efficiency of a PROTAC is typically characterized by two parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.[7][13]
These values are determined by performing a dose-response experiment where cells are treated with a serial dilution of the PROTAC for a fixed time. The levels of the target protein are then quantified, typically by Western Blot, and normalized to a loading control.
Quantitative Data Summary
The following table summarizes a selection of publicly available data for PD-L1 PROTACs. Note that direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and PROTAC constructs.
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax | Reference |
| BMS-37-C3 | BMS-37 | Pomalidomide (CRBN) | Not Specified | A375 | Not Reported | Not Reported | [5] |
| P22 | Resorcinol diphenyl ether | Pomalidomide (CRBN) | Not Specified | Not Reported | IC50 = 39.2 nM | Not Reported | [5] |
| AC-1 | Not Specified | Not Specified | Not Specified | MDA-MB-231 | 3.4 nM | 63% | [5] |
| CL-F-B1 | Not Specified | Not Specified | Not Specified | MC38 | Not Reported | 67.05% at 5 µM | [14] |
Experimental Protocols
Western Blot for PD-L1 Degradation
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of your this compound PROTAC for a predetermined amount of time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the PD-L1 signal to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with your PROTAC at a concentration that gives strong degradation.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against your target protein (PD-L1) or the E3 ligase overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of the target protein, the E3 ligase, and other components of the complex by Western Blot.
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for low/no PD-L1 degradation.
Caption: The "Hook Effect" leading to reduced degradation at high PROTAC concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Hook Effect in PROTAC Experiments with BMS-1166-N-piperidine-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge in experiments involving Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those derived from BMS-1166-N-piperidine-COOH for the degradation of the PD-1/PD-L1 immune checkpoint.
Understanding the Hook Effect
The "hook effect" in the context of PROTACs describes a paradoxical decrease in the degradation of the target protein at high PROTAC concentrations.[1][2] This phenomenon results in a characteristic bell-shaped dose-response curve, where maximal degradation is observed at an optimal concentration, and is diminished at both lower and higher concentrations.[1][3] This effect arises from the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) at high concentrations, which compete with the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in a PROTAC?
A1: this compound is a chemical moiety based on BMS-1166, a potent inhibitor of the PD-1/PD-L1 interaction (IC50 of 1.4 nM).[6] In a PROTAC, this molecule serves as the ligand that binds to the target protein, PD-L1.[6] It is connected via a linker to another ligand that recruits an E3 ubiquitin ligase, forming a heterobifunctional degrader designed to induce the degradation of PD-L1.[7]
Q2: I'm observing a bell-shaped dose-response curve in my degradation assay with a this compound based PROTAC. Is this the hook effect?
A2: A bell-shaped or U-shaped dose-response curve is a classic indicator of the hook effect.[1][3] To confirm this, you should perform a dose-response experiment over a wider range of concentrations, including several higher concentrations, to fully characterize the biphasic nature of the degradation profile.[8]
Q3: Why is it critical to identify and understand the hook effect?
A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations where degradation is minimal.[1] Understanding this phenomenon is crucial for accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.[3]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein (PD-L1) and the E3 ligase.
-
Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of one protein increases the affinity for the other, can help mitigate the hook effect.[4][9]
-
Linker Length and Composition: The linker plays a crucial role in optimizing the geometry of the ternary complex.[9]
-
Cellular Context: The expression levels of the target protein and the E3 ligase in the specific cell line used can impact the observed hook effect.[10]
Troubleshooting Guide
Issue 1: My this compound based PROTAC shows weak or no degradation at expectedly active concentrations.
-
Possible Cause: The concentrations tested may be on the high end of the dose-response curve, falling into the hook effect region.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Test a much broader range of concentrations, including very low (pM to nM) and very high (µM) concentrations, using half-log dilutions to capture the full dose-response curve.[1]
-
Assess Ternary Complex Formation: Utilize biophysical assays such as AlphaLISA, FRET, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help identify the optimal concentration range for productive complex formation.[1]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, masking the true degradation potential.[3] Consider performing a permeability assay if the hook effect is observed at unexpectedly low concentrations.
-
Issue 2: How can I mitigate the hook effect in my experiments?
-
Possible Cause: The intrinsic properties of the PROTAC, such as its binding affinities and the linker design, may favor the formation of binary complexes at high concentrations.
-
Troubleshooting Steps:
-
Optimize the Linker: Systematically vary the length and composition of the linker connecting the this compound moiety to the E3 ligase ligand. This can improve the cooperativity of ternary complex formation.[9]
-
Enhance Cooperativity: Rational design of the PROTAC can introduce favorable protein-protein interactions between PD-L1 and the E3 ligase, stabilizing the ternary complex and making it more favorable than the binary complexes, even at higher concentrations.[4]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will provide insights into the kinetics of degradation.[1]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for a this compound based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % PD-L1 Degradation |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 60 |
| 100 | 95 |
| 500 | 80 |
| 1000 | 50 |
| 5000 | 20 |
| 10000 | 10 |
Table 2: Key Parameters Derived from the Dose-Response Curve
| Parameter | Value | Description |
| DC50 | ~5 nM | The concentration at which 50% of the target protein is degraded. |
| Dmax | 95% | The maximum level of degradation observed. |
| Hook Effect Onset | >100 nM | The concentration at which degradation begins to decrease. |
Experimental Protocols
Protocol 1: Western Blotting for PD-L1 Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the this compound based PROTAC (and vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PD-L1 and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the PD-L1 signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Mechanism of PROTAC action and the cause of the hook effect.
Caption: Troubleshooting workflow for addressing the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
Technical Support Center: Optimizing Linker Length for BMS-1166-N-piperidine-COOH Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for PROTACs utilizing the BMS-1166-N-piperidine-COOH warhead for targeting the PD-1/PD-L1 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a PROTAC?
BMS-1166 is a potent inhibitor of the PD-1/PD-L1 interaction.[1][2][3] The derivative, this compound, functions as the "warhead" of the PROTAC, binding to the target protein (PD-L1) to facilitate its degradation.[2][4] This moiety is connected via a linker to a ligand that recruits an E3 ubiquitin ligase.[2][4]
Q2: Why is the linker length critical for my BMS-1166 based PROTAC's activity?
The linker is a crucial component of a PROTAC, connecting the warhead (this compound) and the E3 ligase ligand.[5][6] Its length and composition are critical for the formation of a stable and productive ternary complex, which consists of the target protein (PD-L1), the PROTAC, and the E3 ligase.[5][7][8]
-
Too short of a linker can cause steric hindrance, preventing the target protein and the E3 ligase from coming together effectively.[7][9][]
-
Too long or overly flexible of a linker may lead to non-productive binding, where a ternary complex forms but the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[7][9]
Optimization of the linker length is therefore essential for achieving potent and efficient degradation of the target protein.[11][12][13]
Q3: What are the common types of linkers used in PROTAC design?
Commonly used linkers in PROTAC design include polyethylene glycol (PEG) chains and alkyl chains.[][15][16] More rigid linkers, such as those containing piperazine or piperidine moieties, are also employed to improve solubility and the stability of the ternary complex.[][17] The choice of linker type can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.[7][]
Troubleshooting Guide
Problem 1: My BMS-1166 based PROTAC binds to PD-L1 and the E3 ligase in binary assays, but I don't observe any degradation.
This is a common issue that often points to problems with ternary complex formation or its productivity.[7]
-
Possible Cause 1: Incorrect Linker Length or Rigidity.
-
Possible Cause 2: Unfavorable Ternary Complex Conformation.
-
Possible Cause 3: Poor Cell Permeability.
-
Troubleshooting: PROTACs are large molecules and may have difficulty crossing the cell membrane.[18][19][20] Modifying the linker to improve physicochemical properties can enhance cell permeability.[][18] Consider performing a cellular target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that the PROTAC is reaching its intracellular target.[18]
-
Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[7][19][21]
-
Possible Cause: Low Ternary Complex Cooperativity.
-
Troubleshooting: A well-designed linker can promote positive cooperativity, where the binding of the first protein enhances the affinity for the second, stabilizing the ternary complex.[7][21] Optimizing the linker's length and rigidity can improve this cooperativity.[7] Consider synthesizing PROTACs with more rigid linkers to pre-organize the warhead and E3 ligase ligand for optimal ternary complex formation.[17]
-
Data Presentation
When optimizing the linker length, it is crucial to present the data in a clear and organized manner to facilitate comparison.
Table 1: Example Data for Linker Length Optimization of this compound based PROTACs with a CRBN Ligand
| PROTAC ID | Linker Type | Linker Length (atoms) | Target Binding (IC50, nM) | Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| PROTAC-01 | PEG | 8 | 25.3 | >1000 | <10 |
| PROTAC-02 | PEG | 12 | 28.1 | 150.2 | 85 |
| PROTAC-03 | PEG | 16 | 26.5 | 55.8 | 92 |
| PROTAC-04 | PEG | 20 | 27.9 | 210.4 | 78 |
| PROTAC-05 | Alkyl | 10 | 30.5 | 89.7 | 95 |
| PROTAC-06 | Alkyl | 14 | 29.8 | 45.1 | 98 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
1. Western Blotting for PD-L1 Degradation
-
Objective: To determine the concentration-dependent degradation of the target protein (PD-L1) by the PROTAC in cells.[18]
-
Methodology:
-
Seed cells (e.g., a human cancer cell line with high PD-L1 expression) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE with equal amounts of protein per lane and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-L1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system and perform densitometry analysis to quantify the relative protein levels.[18]
-
2. TR-FRET Assay for Ternary Complex Formation
-
Objective: To directly measure the formation of the ternary complex in vitro.[18]
-
Materials:
-
Purified, tagged target protein (e.g., His-tagged PD-L1)
-
Purified, tagged E3 ligase complex component (e.g., GST-tagged DDB1-CRBN)
-
TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
-
-
Methodology:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
Add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate at room temperature for a specified time (e.g., 1-4 hours).
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the extent of ternary complex formation.[18]
-
Visualizations
Caption: Mechanism of action for a BMS-1166 based PROTAC.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Caption: Systematic workflow for linker optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Linker Design and Optimization protocol v1 [protocols.io]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
stability issues with BMS-1166-N-piperidine-COOH in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of BMS-1166-N-piperidine-COOH in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the following guidance is based on data from the parent compound (BMS-1166) and general principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: Based on the parent compound BMS-1166, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1][2][3] For BMS-1166, concentrations of 100-125 mg/mL in DMSO have been reported.[1][2][3] Sonication may be necessary to fully dissolve the compound.[3] It is crucial to use freshly opened or properly stored anhydrous DMSO, as moisture can affect the solubility and stability of the compound.[2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] Always protect the solutions from light.[4]
Q3: I am observing precipitation in my working solution. What could be the cause?
A3: Precipitation in aqueous working solutions is a common issue for hydrophobic small molecules. This can be due to several factors:
-
Low aqueous solubility: BMS-1166 and its derivatives are poorly soluble in water.[2] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution.
-
Solvent carryover: The final concentration of DMSO in your working solution might be too low to maintain solubility.
-
pH of the buffer: The piperidine and carboxylic acid moieties on this compound have pKa values that will influence solubility at different pH levels. The solubility of compounds with a carboxylic acid can be pH-dependent.[5]
-
Buffer components: Interactions with salts or other components in your buffer could reduce solubility.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation can be inferred from its chemical structure. Common degradation pathways for small molecules include:
-
Hydrolysis: The molecule contains functional groups that could be susceptible to hydrolysis under acidic or basic conditions.[6][7]
-
Oxidation: Exposure to air and light can lead to oxidative degradation.[6]
-
Photodegradation: Many complex organic molecules are sensitive to light.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous buffer. | Low aqueous solubility. | - Increase the final concentration of the co-solvent (e.g., DMSO).- Use a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[1][3]- Prepare fresh working solutions immediately before use.[1] |
| Loss of biological activity over time. | Degradation of the compound in solution. | - Aliquot stock solutions to minimize freeze-thaw cycles.[2]- Store stock solutions at -80°C.[4]- Prepare fresh working solutions for each experiment.[1]- Protect solutions from light.[4] |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation or degradation. | - Visually inspect solutions for any precipitation before use.- Centrifuge the solution to pellet any precipitate before taking the supernatant for your experiment.- Perform a stability study under your experimental conditions (see recommended protocols below). |
Quantitative Data Summary
The following tables summarize solubility and storage information for BMS-1166 and a related derivative, which can serve as a reference for handling this compound.
Table 1: Solubility of BMS-1166 and Derivatives
| Compound | Solvent | Solubility | Reference |
| BMS-1166 | DMSO | 125 mg/mL (194.97 mM) | [1][3] |
| BMS-1166 | DMSO | 100 mg/mL (155.97 mM) | [2] |
| BMS-1166 | Ethanol | 13 mg/mL | [2] |
| BMS-1166 | Water | Insoluble | [2] |
| BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | DMSO | 25 mg/mL (with sonication) | [8] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Compound | Storage Temperature | Duration | Reference |
| BMS-1166 | -20°C | 1 month | [1][2] |
| BMS-1166 | -80°C | 6 months | [1] |
| BMS-1166 hydrochloride | -20°C | 1 year | [9] |
| BMS-1166 hydrochloride | -80°C | 2 years | [9] |
| This compound | -20°C | 1 month | [4] |
| This compound | -80°C | 6 months | [4] |
| BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | -20°C | 1 month | [8] |
| BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | -80°C | 6 months | [8] |
Recommended Experimental Protocols
To ensure the reliability of your experimental results, it is advisable to perform a stability study of this compound under your specific experimental conditions. A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods.[6][10][11]
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Stress Conditions: Expose the compound to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Evaluation: Quantify the amount of the parent compound remaining and identify any major degradation products. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.[12]
Visualizations
Caption: Workflow for a Forced Degradation Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS-1166 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
resolving unexpected results in T-cell activation assays with BMS-1166-N-piperidine-COOH PROTACs
Welcome to the technical support center for resolving unexpected results in T-cell activation assays involving BMS-1166-N-piperidine-COOH PROTACs. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with a this compound PROTAC in a T-cell co-culture assay?
A1: The primary goal is to degrade the PD-L1 protein on the surface of cancer cells. This degradation should block the inhibitory PD-1/PD-L1 signaling pathway that suppresses T-cell activity.[1][2][3] Consequently, you should observe an increase in T-cell activation, which can be measured by:
-
Increased proliferation of T-cells (e.g., using CFSE or CellTrace Violet dyes).
-
Upregulation of T-cell activation markers, such as CD25 and CD69.[4][5][6]
-
Enhanced secretion of pro-inflammatory cytokines, like IFN-γ and TNF-α.[7][8]
Q2: What is the "hook effect" and how can it affect my results?
A2: The hook effect is a phenomenon where high concentrations of a PROTAC lead to reduced degradation of the target protein. This occurs because the PROTAC forms non-productive binary complexes (PROTAC with either the target protein or the E3 ligase) instead of the productive ternary complex required for degradation. This can lead to the unexpected result of seeing less T-cell activation at higher PROTAC doses. To mitigate this, it is crucial to perform a wide dose-response curve to identify the optimal concentration for PD-L1 degradation.
Q3: My PROTAC is degrading PD-L1, but I'm not seeing an increase in T-cell activation. What could be the issue?
A3: This could be due to several factors:
-
T-cell health and viability: The PROTAC itself or the experimental conditions might be affecting T-cell viability. It's important to include a T-cell viability control (e.g., using a live/dead stain).
-
Suboptimal co-culture conditions: The ratio of T-cells to cancer cells, cell density, or incubation time might not be optimal for detecting a T-cell response.
-
Other inhibitory pathways: Cancer cells can express other inhibitory ligands that suppress T-cell activity, masking the effect of PD-L1 degradation.
-
T-cell exhaustion: The T-cells used in the assay may be exhausted and unable to mount a strong response even after the PD-L1/PD-1 blockade is removed.[3]
Q4: I am observing high background T-cell activation in my negative control group. What are the possible causes?
A4: High background activation can be caused by:
-
Non-specific stimulation: Components in the culture medium or the co-culture itself might be non-specifically activating the T-cells.
-
Quality of isolated T-cells: The T-cell isolation process might have inadvertently activated the cells.
-
Contamination: Mycoplasma or other contaminants can lead to non-specific immune cell activation.
Troubleshooting Guide
This guide addresses specific unexpected results you might encounter during your experiments.
Problem 1: No or low degradation of PD-L1 in cancer cells.
| Possible Cause | Recommended Solution |
| Poor cell permeability of the PROTAC | Modify the PROTAC linker to improve physicochemical properties. Consider using permeabilization agents in initial control experiments to confirm intracellular activity. |
| Inefficient ternary complex formation | The PROTAC may not be effectively bringing together PD-L1 and the E3 ligase. Test alternative E3 ligase ligands if the PROTAC design allows. |
| Low expression of the target E3 ligase | Confirm the expression of the chosen E3 ligase (e.g., CRBN, VHL) in your cancer cell line using Western blot or qPCR. |
| PROTAC instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
| Suboptimal PROTAC concentration | Perform a wide dose-response experiment to determine the optimal concentration for degradation and to rule out the "hook effect". |
Problem 2: Significant PD-L1 degradation is observed, but T-cell activation is not enhanced.
| Possible Cause | Recommended Solution |
| PROTAC toxicity to T-cells | Perform a T-cell viability assay (e.g., with a live/dead stain and flow cytometry) in the presence of the PROTAC at the concentrations used in the co-culture. |
| Suboptimal T-cell to cancer cell ratio | Titrate the ratio of effector T-cells to target cancer cells to find the optimal window for detecting activation. |
| Inappropriate timing of readouts | T-cell activation is a dynamic process. Measure activation markers (CD69 is an early marker, CD25 is a later marker) and cytokine secretion at different time points (e.g., 24, 48, 72 hours).[5][6] |
| Presence of other immune checkpoints | Analyze the expression of other inhibitory ligands (e.g., Galectin-9, VISTA) on your cancer cell line that could be compensating for the PD-L1 blockade. |
| T-cell exhaustion or anergy | Use T-cells that are known to be responsive. If using patient-derived T-cells, their activation potential may be compromised.[3] |
Problem 3: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and be consistent with your plating technique. |
| Edge effects in the culture plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Uneven distribution of PROTAC | Ensure proper mixing of the PROTAC in the media before adding it to the cells. |
Quantitative Data Summary
The efficacy of PD-L1 targeting PROTACs can be quantified. Below are examples of typical values that can be obtained from the literature.
| Parameter | Description | Example Value Range | Reference |
| IC50 (BMS-1166) | The concentration of BMS-1166 that inhibits 50% of the PD-1/PD-L1 interaction. | 1.4 nM | |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein (PD-L1). | 0.054 µM - 3.4 nM | [9] |
| Dmax | The maximum percentage of target protein degradation achieved by the PROTAC. | ~63% | [9] |
| T-cell Activation | Fold increase in IFN-γ or TNF-α secretion in a co-culture model upon PROTAC treatment. | Dose-dependent increase | [7][8] |
Experimental Protocols
Protocol 1: PD-L1 Degradation Assay in Cancer Cells
-
Cell Seeding: Plate PD-L1-expressing cancer cells (e.g., MDA-MB-231) in a 24-well plate at a density that allows for logarithmic growth during the experiment and let them adhere overnight.
-
PROTAC Preparation: Prepare a stock solution of the this compound PROTAC in DMSO. Serially dilute the PROTAC in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
PROTAC Treatment: Remove the medium from the cells and add the PROTAC-containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). A time-course experiment (e.g., 12, 24, 48 hours) is recommended for initial characterization.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Western Blotting: Quantify the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PD-L1 and a loading control (e.g., GAPDH).
-
Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify the band intensities to determine the percentage of PD-L1 degradation relative to the vehicle control.
Protocol 2: T-cell Activation Co-culture Assay
-
Target Cell Preparation: Seed PD-L1-expressing cancer cells in a 96-well flat-bottom plate and treat with the this compound PROTAC or vehicle control at the optimal concentration determined in Protocol 1 for 24 hours to allow for PD-L1 degradation.
-
T-cell Isolation: Isolate human T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell isolation kit.
-
T-cell Labeling (for proliferation): If measuring proliferation, label the T-cells with a proliferation tracking dye such as CFSE or CellTrace Violet according to the manufacturer's instructions.
-
Co-culture: After 24 hours of PROTAC treatment, wash the cancer cells to remove any residual PROTAC. Add the isolated T-cells to the wells containing the cancer cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).
-
Incubation: Co-culture the cells for 48-72 hours.
-
Analysis of T-cell Activation Markers:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8, CD4) and activation markers (e.g., CD25, CD69).
-
Analyze the samples by flow cytometry to determine the percentage of activated T-cells (e.g., CD3+/CD8+/CD69+).
-
-
Analysis of Cytokine Secretion:
-
Collect the culture supernatant before harvesting the cells.
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatant using ELISA or a multiplex cytokine assay.
-
-
Analysis of T-cell Proliferation:
-
If T-cells were labeled with a proliferation dye, analyze the dilution of the dye in the T-cell population by flow cytometry.
-
Visualizations
Caption: Mechanism of BMS-1166 PROTAC-mediated PD-L1 degradation.
Caption: Effect of PD-L1 degradation on T-cell activation.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1/PD-L1 pathway inhibition to restore effector functions in exhausted CD8+ T cells: chances, limitations and potential risks - Veluswamy - Translational Cancer Research [tcr.amegroups.org]
- 4. T cell activation assay protocol v1 [protocols.io]
- 5. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
- 6. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stapled peptide PROTAC induced significantly greater anti-PD-L1 effects than inhibitor in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stapled peptide PROTAC induced significantly greater anti-PD-L1 effects than inhibitor in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
strategies to enhance ternary complex formation with BMS-1166-N-piperidine-COOH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PROTACs derived from BMS-1166-N-piperidine-COOH for the targeted degradation of PD-L1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound PROTAC shows low degradation of the target protein, PD-L1. What are the potential causes and how can I troubleshoot this?
A: Low degradation efficiency is a common challenge in PROTAC development. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between your PROTAC, the target protein (PD-L1), and the E3 ligase is crucial for successful degradation.[1]
-
Solution: Employ biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to confirm and quantify the formation of the ternary complex.[2] These techniques can help determine the binding affinities and cooperativity of the complex.[2][3]
-
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[4][5]
-
Solution: You can optimize the linker to improve the physicochemical properties of the PROTAC. Strategies include replacing flexible linkers (like PEG) with more rigid structures (such as a 1,4-disubstituted phenyl ring) or introducing intramolecular hydrogen bonds to reduce the molecule's size and polarity.[6] Prodrug strategies that mask polar groups can also be explored.[4][6]
-
-
Incorrect E3 Ligase Choice: The selected E3 ligase must be expressed in the cell line of interest and be capable of ubiquitinating PD-L1. While many PROTACs utilize VHL or CRBN, their expression levels can vary between cell types.[1][7]
-
Solution: Confirm the expression of the chosen E3 ligase in your target cells using methods like Western blot or qPCR.[1] If expression is low, consider testing your PROTAC in a different cell line or redesigning it to recruit a more abundant E3 ligase.
-
-
Unproductive Ternary Complex Geometry: Even if a ternary complex forms, its conformation might not be optimal for the E3 ligase to transfer ubiquitin to the target protein.[4]
-
Solution: Conduct an in-vitro or in-cell ubiquitination assay to determine if PD-L1 is being ubiquitinated in the presence of your PROTAC. A lack of ubiquitination, despite ternary complex formation, points to a geometrical issue that may be resolved by redesigning the linker (adjusting its length, composition, or attachment points).[1][4]
-
Q2: I am observing a "hook effect" with my this compound PROTAC, where higher concentrations lead to decreased PD-L1 degradation. How can I mitigate this?
A: The "hook effect" is a known phenomenon for PROTACs where excessive concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) over the productive ternary complex.[4][8]
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for maximal degradation and to confirm the bell-shaped curve characteristic of the hook effect.[1][4]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. You can enhance cooperativity by optimizing the linker to create favorable protein-protein interactions between the target and the E3 ligase.[3][4]
-
Utilize Biophysical Assays: Techniques like TR-FRET, SPR, or ITC can measure the formation and stability of the ternary complex at various PROTAC concentrations.[4] This data will help you understand the relationship between ternary complex formation and the degradation profile you observe.
Q3: How can I improve the selectivity of my this compound PROTAC and reduce off-target effects?
A: Off-target effects can occur if the PROTAC degrades proteins other than PD-L1. Here are some strategies to enhance selectivity:
-
Optimize the Target-Binding Moiety: While you are starting with a known PD-L1 binder (BMS-1166), ensure its selectivity is maintained in the context of the entire PROTAC molecule.
-
Modify the Linker: The linker's length, rigidity, and attachment points can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination. Systematic variations in the linker design can improve selectivity.[4]
-
Change the E3 Ligase: Different E3 ligases have distinct sets of natural substrates. If you are observing significant off-target effects, consider redesigning your PROTAC to recruit a different E3 ligase that may have a lower propensity to form off-target ternary complexes.[4]
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for a series of this compound PROTACs with varying linkers to illustrate how linker composition can affect key parameters.
Table 1: Biophysical Characterization of Ternary Complex Formation
| PROTAC Candidate | Linker Composition | Binary KD (PD-L1) (nM) | Binary KD (E3 Ligase) (nM) | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-01 | PEG4 | 15 | 150 | 50 | 0.9 |
| PROTAC-02 | Alkyl C8 | 12 | 145 | 25 | 2.3 |
| PROTAC-03 | Phenyl | 18 | 160 | 15 | 7.1 |
Table 2: Cellular Degradation Potency and Efficacy
| PROTAC Candidate | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10-6 cm/s) |
| PROTAC-01 | 250 | 75 | 0.5 |
| PROTAC-02 | 100 | 85 | 1.2 |
| PROTAC-03 | 50 | 95 | 2.5 |
Key Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To measure the binding kinetics and affinity of the PROTAC to PD-L1 and the E3 ligase, and to characterize the formation of the ternary complex.[2]
-
Methodology:
-
Immobilize the target protein (e.g., biotinylated PD-L1) onto a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the E3 ligase over the surface to assess non-specific binding.
-
To measure binary binding, inject a range of concentrations of the PROTAC over the PD-L1 surface.
-
To assess ternary complex formation, pre-incubate a fixed, saturating concentration of the PROTAC with varying concentrations of the E3 ligase, and inject these mixtures over the PD-L1 surface.
-
Alternatively, inject the PROTAC over the PD-L1 surface, followed by an injection of the E3 ligase to observe ternary complex formation in a stepwise manner.
-
Fit the resulting sensorgrams to appropriate binding models to determine association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD).[9]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: A proximity-based assay to quantify the formation of the ternary complex in solution.[1]
-
Methodology:
-
Label the target protein (PD-L1) and the E3 ligase with a FRET donor (e.g., terbium cryptate) and an acceptor (e.g., d2) fluorophore, respectively, often via labeled antibodies or direct chemical conjugation.
-
In a microplate, add constant concentrations of the labeled PD-L1 and E3 ligase to each well.[1]
-
Add serial dilutions of the this compound PROTAC to the wells.
-
Incubate the plate to allow for ternary complex formation.
-
Measure the TR-FRET signal by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration. An increase in the ratio indicates ternary complex formation. The bell-shaped curve can also be observed in this assay, indicating the hook effect.[10]
-
Visualizations
Caption: Mechanism of action for a BMS-1166-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Mitigating Off-Target Effects of BMS-1166-N-piperidine-COOH Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs utilizing the BMS-1166-N-piperidine-COOH warhead for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of a BMS-1166-based PROTAC?
A1: A BMS-1166-based PROTAC is a heterobifunctional molecule designed to induce the degradation of a target protein. It consists of three key components: a warhead derived from BMS-1166 that binds to the target protein (likely PD-L1, given the origin of the warhead), a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
Q2: What are the potential sources of off-target effects with a this compound based PROTAC?
A2: Off-target effects can be broadly categorized as degradation-dependent or degradation-independent.[3]
-
Degradation-Dependent Off-Targets:
-
Warhead-Related: The BMS-1166 warhead may have some affinity for proteins other than the intended target, leading to their degradation.
-
E3 Ligase-Related: The E3 ligase ligand (e.g., pomalidomide for CRBN) can have its own degradation profile. For instance, pomalidomide is known to degrade zinc-finger (ZF) proteins.[4][5]
-
Ternary Complex-Mediated: The formation of a stable ternary complex is crucial for degradation. Non-specific interactions facilitated by the PROTAC can lead to the degradation of unintended proteins.[6]
-
-
Degradation-Independent Off-Targets:
-
The PROTAC molecule itself could have pharmacological effects independent of its degradation activity, stemming from the warhead or the E3 ligase ligand.[3]
-
High concentrations of the PROTAC could lead to competitive binding to the target or E3 ligase, disrupting their normal functions without inducing degradation.
-
Q3: How can I minimize the "hook effect" observed with my BMS-1166 based PROTAC?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[7] This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that prevent the formation of the productive ternary complex. To mitigate this:
-
Perform a wide dose-response experiment: Test your PROTAC over a broad concentration range (e.g., picomolar to micromolar) to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[7]
-
Use lower concentrations: Once the optimal range is identified, use concentrations at or slightly below the peak of the degradation curve for your experiments.
Troubleshooting Guides
Issue 1: High levels of off-target protein degradation observed in proteomics studies.
| Possible Cause | Suggested Solution |
| Lack of warhead selectivity. | - Use a more selective warhead for your protein of interest if available. - Perform competition binding assays to confirm the warhead's binding profile. |
| Suboptimal linker design. | - Systematically vary the linker length and composition. The linker plays a crucial role in the geometry of the ternary complex and can influence which proteins are presented for ubiquitination.[6] |
| Choice of E3 ligase. | - If using a CRBN-based PROTAC, consider that the pomalidomide moiety can lead to off-target degradation of zinc-finger proteins.[4] - Modifying the exit vector on the phthalimide ring of pomalidomide can reduce off-target effects.[5] - Consider switching to a different E3 ligase, such as VHL, which may have a different endogenous substrate profile.[8] |
Issue 2: No or weak degradation of the target protein.
| Possible Cause | Suggested Solution |
| Poor cell permeability. | - PROTACs are often large molecules that may not efficiently cross the cell membrane.[7] - Modify the linker to improve physicochemical properties, such as reducing polarity.[9] - Employ prodrug strategies to mask polar groups.[9] |
| Inefficient ternary complex formation. | - Confirm that the PROTAC is binding to both the target protein and the E3 ligase in a cellular context using assays like CETSA or NanoBRET.[7] - Optimize the linker length and attachment points to facilitate a more stable and productive ternary complex.[6] |
| Low E3 ligase expression in the cell line. | - Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in your target cells using Western blot or qPCR.[6] |
| PROTAC instability. | - Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[7] |
Experimental Protocols
Protocol 1: Global Proteomics using Mass Spectrometry to Identify Off-Target Effects
-
Cell Treatment: Treat cells with the BMS-1166 based PROTAC at its optimal degradation concentration and a vehicle control. Include a positive control if available.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[10]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[10]
Protocol 2: Western Blot for Validation of Off-Target Degradation
-
Cell Treatment and Lysis: Treat cells as in the proteomics experiment and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the potential off-target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.[3]
-
-
Detection and Analysis: Detect the signal using an ECL substrate and quantify the band intensities. Normalize to a loading control (e.g., GAPDH or β-actin).[3]
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to BMS-1166 and its N-piperidine-COOH Derivative in PD-L1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule PD-1/PD-L1 inhibitor, BMS-1166, and its derivative, BMS-1166-N-piperidine-COOH. While BMS-1166 is a potent inhibitor of the PD-1/PD-L1 interaction, its N-piperidine-COOH derivative serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the PD-L1 protein. This guide will delve into their respective mechanisms of action, present available quantitative data, and provide insights into their applications in cancer immunotherapy research.
At a Glance: Key Differences
| Feature | BMS-1166 | This compound |
| Primary Function | PD-1/PD-L1 Interaction Inhibitor | Linker for PROTAC Synthesis |
| Mechanism of Action | Binds to PD-L1, induces dimerization, and blocks interaction with PD-1. Also inhibits PD-L1 glycosylation and its export from the endoplasmic reticulum. | Serves as the PD-L1 binding moiety in a PROTAC, which recruits an E3 ubiquitin ligase to the target protein, leading to its degradation. |
| Reported IC50 | 1.4 nM (for PD-1/PD-L1 interaction)[1] | Not directly reported. A PROTAC utilizing a derivative has an IC50 of 39.2 nM for PD-1/PD-L1 interaction inhibition.[2] |
Mechanism of Action: Inhibition vs. Degradation
BMS-1166 and its N-piperidine-COOH derivative represent two distinct strategies for targeting the PD-1/PD-L1 immune checkpoint.
BMS-1166: A Potent Inhibitor
BMS-1166 functions as a direct inhibitor of the PD-1/PD-L1 interaction.[1] Its mechanism is multifaceted:
-
Direct Binding and Dimerization: BMS-1166 binds to the surface of PD-L1, inducing its dimerization. This dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells.[1][3]
-
Inhibition of Glycosylation and ER Export: BMS-1166 has been shown to specifically inhibit the partial glycosylation of PD-L1.[][5] This interference prevents the proper transport of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to its accumulation in the ER and subsequent degradation.[][5]
By blocking the PD-1/PD-L1 signaling pathway, BMS-1166 restores the activity of T-cells, enabling them to recognize and attack cancer cells.[1]
This compound: A PROTAC Component for Degradation
This compound is a modified version of the parent molecule, designed to be incorporated into a PROTAC.[6] PROTACs are bifunctional molecules that induce the degradation of a target protein. In this context, this compound acts as the "warhead" that binds to PD-L1. It is connected via a linker to a ligand that recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of PD-L1, marking it for degradation by the proteasome.
The result is the removal of the PD-L1 protein from the cell surface, a more permanent solution compared to the reversible inhibition achieved by BMS-1166.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating these compounds.
Caption: Mechanism of BMS-1166 action.
Caption: Mechanism of a BMS-1166-based PROTAC.
Caption: A typical experimental workflow.
Experimental Protocols
The following are summaries of common experimental protocols used to characterize inhibitors and degraders of the PD-1/PD-L1 pathway.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
-
Objective: To determine the in vitro potency (IC50) of a compound in disrupting the PD-1/PD-L1 interaction.
-
Principle: This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the fluorophores are in close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant human PD-1 and PD-L1 proteins, labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively, are incubated in an assay buffer.
-
Serial dilutions of the test compound (e.g., BMS-1166) are added to the protein mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader at two wavelengths (emission of the donor and acceptor).
-
The IC50 value is calculated from the dose-response curve.
-
T-Cell Activation/Co-culture Assay
-
Objective: To assess the ability of a compound to restore T-cell function in the presence of PD-L1-expressing cancer cells.
-
Principle: T-cell activation can be measured by the secretion of cytokines, such as interferon-gamma (IFN-γ), upon stimulation. The presence of PD-L1 on cancer cells suppresses this activation. An effective inhibitor or degrader will reverse this suppression.
-
General Protocol:
-
A human cancer cell line expressing PD-L1 is co-cultured with human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
The co-culture is stimulated to induce T-cell activation (e.g., with anti-CD3/CD28 antibodies).
-
The test compound is added to the co-culture at various concentrations.
-
After a set incubation period (e.g., 24-72 hours), the supernatant is collected.
-
The concentration of IFN-γ in the supernatant is quantified using an ELISA kit.
-
An increase in IFN-γ production in the presence of the compound indicates a restoration of T-cell activity.
-
Western Blot for PD-L1 Degradation
-
Objective: To determine if a PROTAC molecule induces the degradation of PD-L1.
-
Principle: Western blotting allows for the quantification of protein levels in cell lysates. A decrease in the PD-L1 protein band in the presence of a PROTAC indicates degradation.
-
General Protocol:
-
A cancer cell line expressing PD-L1 is treated with the PROTAC molecule at various concentrations and for different time points.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific for PD-L1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
The intensity of the PD-L1 band is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
BMS-1166 is a highly potent small molecule inhibitor of the PD-1/PD-L1 interaction, acting through both direct blockade and interference with PD-L1 protein trafficking. Its derivative, this compound, represents a key innovation, enabling the development of PROTACs that can induce the degradation of PD-L1. While direct comparative data for the N-piperidine-COOH derivative is not publicly available, the activity of the resulting PROTACs demonstrates that the core BMS-1166 scaffold retains significant binding affinity to PD-L1, albeit with reduced inhibitory potency compared to the parent molecule. The choice between using BMS-1166 as an inhibitor or leveraging its derivative in a PROTAC depends on the desired therapeutic strategy: reversible inhibition versus irreversible protein degradation. Both approaches offer valuable tools for the continued exploration of cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
head-to-head comparison of BMS-1166-N-piperidine-COOH and peptide-based PROTACs for PD-L1 degradation
A Comparative Guide to PD-L1 Degradation: BMS-1166-Based PROTACs vs. Peptide-Based PROTACs
Introduction
Programmed cell death ligand 1 (PD-L1) is a critical immune checkpoint protein that cancer cells often exploit to evade the host immune system. By binding to its receptor, PD-1, on activated T cells, PD-L1 sends an inhibitory signal that dampens the anti-tumor immune response. While monoclonal antibodies that block the PD-1/PD-L1 interaction have revolutionized cancer therapy, they face challenges such as low response rates and acquired resistance.
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) offers a promising alternative. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This approach can overcome some limitations of traditional inhibitors. This guide provides a head-to-head comparison of two major classes of PROTACs developed for PD-L1 degradation: small-molecule PROTACs, exemplified by those utilizing the BMS-1166 scaffold, and peptide-based PROTACs.
BMS-1166 is a potent small-molecule inhibitor of the PD-1/PD-L1 interaction.[1][2] The derivative, BMS-1166-N-piperidine-COOH, serves as a PD-L1-binding moiety in the synthesis of small-molecule PROTACs.[1][3][4] These are compared against peptide-based PROTACs, which use peptides as the target-binding domain, sometimes engineered for improved stability and cell permeability.[5][6][7][8]
Quantitative Performance Data
The following tables summarize the performance of representative small-molecule and peptide-based PROTACs for PD-L1 degradation from published studies.
Table 1: Performance of BMS-1166-Based Small-Molecule PROTACs
| Compound | E3 Ligase Ligand | Target | Cell Line(s) | DC50 | Dmax (%) | Notes |
| Compound 21a | Pomalidomide (CRBN) | PD-L1 | MCF-7, SW-480, PC-3, HL-60, Kasumi-1, Skno-1 | Not specified | Not specified | Effectively induced PD-L1 degradation in multiple malignant cells.[7][9] |
| BMS-37-C3 | Pomalidomide (CRBN) | PD-L1 | A375, B16-F10 | Not specified | Not specified | Induced PD-L1 degradation via the ubiquitin-proteasome pathway.[10] |
| Compound [I] | Not specified | PD-L1 | HCC-827 | Not specified | 60.87% at 20 µM | Degraded PD-L1 through both proteasomal and lysosomal pathways.[11] |
| Compound [II] | Not specified | PD-L1 | HCC-827 | Not specified | 58.05% at 10 µM | Showed a lower degradation concentration and stronger effect than Compound [I].[11] |
Table 2: Performance of Peptide-Based PROTACs
| Compound | E3 Ligase Ligand | Target | Cell Line(s) | DC50 | Dmax (%) | Notes |
| Stapled Peptide-PROTAC (SP-PROTAC) | Not specified | DHHC3 (indirectly PD-L1) | C33A | 0.054 µM (54 nM) | >50% at 0.1 µM | Targets the palmitoyltransferase of PD-L1, leading to its degradation.[6][8] |
| Stapled Peptide-PROTAC (SP-PROTAC) | Not specified | DHHC3 (indirectly PD-L1) | HeLa | 0.044 µM (44 nM) | >50% at 0.1 µM | Showed potent downregulation of PD-L1.[6][8] |
| Peptide 2 | VHL | PD-L1 Palmitoylation | C33A | <5 µM | Not specified | Designed with a cell-penetrating peptide sequence.[7][12] |
Mechanism of Action & Signaling Pathways
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. They form a ternary complex between the target protein (PD-L1) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated PD-L1 is then recognized and degraded by the proteasome. Some PD-L1 degraders have also been shown to utilize the lysosomal degradation pathway.[11]
By degrading PD-L1, these PROTACs aim to prevent its interaction with PD-1 on T cells, thereby blocking the inhibitory signal and restoring T cell-mediated anti-tumor immunity.
Experimental Protocols
Here are the detailed methodologies for key experiments used to evaluate and compare PD-L1 degraders.
Western Blot for PD-L1 Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the reduction in PD-L1 protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., C33A, HeLa, HCC-827) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of the PROTAC (e.g., BMS-1166-based or peptide-based) in the cell culture medium. A vehicle control (e.g., DMSO) must be included.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 24 hours).[6][13]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
Immunoblotting:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.[14]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the PD-L1 band intensity to the corresponding loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).[13]
-
MTT Assay for Cell Viability
This assay is performed to assess the cytotoxicity of the PROTACs.
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.[5][13]
T Cell Co-culture Assay
This assay evaluates the functional consequence of PD-L1 degradation by measuring the restoration of T cell activity.
-
Co-culture PD-L1-expressing cancer cells with PD-1-expressing Jurkat T cells or primary T cells.
-
Treat the co-culture with the PROTAC at various concentrations.
-
After incubation (e.g., 24-48 hours), collect the supernatant.
-
Measure the levels of cytokines released by activated T cells, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), using ELISA. An increase in cytokine levels indicates a restoration of T cell function.[6][8]
Conclusion
Both small-molecule PROTACs based on the BMS-1166 scaffold and novel peptide-based PROTACs have demonstrated the ability to induce the degradation of PD-L1, presenting a viable therapeutic strategy.
-
BMS-1166-based PROTACs leverage a well-validated, high-affinity small molecule ligand for PD-L1. This approach benefits from the favorable pharmacokinetic properties often associated with small molecules.
-
Peptide-based PROTACs , particularly stapled peptides, have shown remarkable potency, with DC50 values in the nanomolar range.[6][8] While peptides can face challenges with cell permeability and stability, modifications like stapling and the inclusion of cell-penetrating peptide sequences are being used to overcome these hurdles.[5][6] An interesting strategy employed by some peptide PROTACs is the indirect degradation of PD-L1 by targeting its modifying enzymes, such as the palmitoyltransferase DHHC3, which has proven to be highly effective.[5][6]
The choice between these two approaches will depend on a variety of factors, including on-target potency, selectivity, pharmacokinetic properties, and the specific therapeutic application. The data suggests that peptide-based strategies, especially those with indirect targeting mechanisms, can achieve very high potency. Continued research and head-to-head in vivo studies will be crucial to fully elucidate the therapeutic potential of each class of PD-L1 degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Stapled peptide PROTAC induced significantly greater anti-PD-L1 effects than inhibitor in human cervical cancer cells [frontiersin.org]
- 7. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]
- 8. Stapled peptide PROTAC induced significantly greater anti-PD-L1 effects than inhibitor in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo degradation of programmed cell death ligand 1 (PD-L1) by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validating PD-L1 Degradation by BMS-1166-N-piperidine-COOH PROTACs: A Guide to MG132 Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide to Experimental Validation
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. This guide focuses on the validation of PD-L1 degradation induced by PROTACs containing the BMS-1166-N-piperidine-COOH moiety. A critical step in validating the mechanism of action for these PROTACs is the MG132 rescue experiment, which confirms that the observed protein degradation is dependent on the proteasome pathway. While specific data for a this compound PROTAC was not publicly available, this guide presents a comparative framework and detailed protocols based on established methodologies for other PD-L1-targeting PROTACs.
Comparative Analysis of PD-L1 Degradation and Rescue
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, in this case, PD-L1. The MG132 rescue experiment serves as a crucial control to demonstrate that this degradation is not a result of off-target effects but is mediated by the ubiquitin-proteasome system. The following table summarizes representative quantitative data from such an experiment, illustrating the expected outcomes.
| Treatment Group | PD-L1 PROTAC Concentration (µM) | MG132 Concentration (µM) | Normalized PD-L1 Protein Level (%) | Standard Deviation |
| Vehicle Control | 0 | 0 | 100 | ± 5.2 |
| PD-L1 PROTAC | 10 | 0 | 25 | ± 3.8 |
| MG132 Only | 0 | 10 | 98 | ± 4.5 |
| PD-L1 PROTAC + MG132 | 10 | 10 | 95 | ± 5.1 |
This data is representative and compiled from typical results of PROTAC validation experiments.
Signaling Pathway: PROTAC-Mediated PD-L1 Degradation
The following diagram illustrates the mechanism by which a PD-L1 PROTAC, utilizing a this compound warhead, hijacks the cellular machinery to induce the degradation of PD-L1.
Caption: Mechanism of PROTAC-induced PD-L1 degradation.
Experimental Workflow: MG132 Rescue Experiment
The logical flow of an MG132 rescue experiment is depicted below. This workflow is standard for validating the proteasome-dependent degradation of a target protein by a PROTAC.
Caption: Workflow for an MG132 rescue experiment.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Seeding: Plate human cancer cells expressing PD-L1 (e.g., C33A or HeLa cells) in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
MG132 Pre-treatment: For the rescue experiment groups, pre-treat the cells with a proteasome inhibitor, MG132, at a final concentration of 10 µM for 4 hours.[1] For the control and PROTAC-only groups, add an equivalent volume of the vehicle (e.g., DMSO).
-
PROTAC Treatment: Following the pre-treatment, add the this compound PROTAC to the designated wells at the desired final concentration (e.g., 10 µM).[1] Incubate the cells for an additional 4 to 8 hours.[1]
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PD-L1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the PD-L1 band intensity to the corresponding loading control band intensity.
Conclusion
The MG132 rescue experiment is an indispensable tool for validating the on-target mechanism of PD-L1-targeting PROTACs, including those derived from this compound. A successful rescue, where the pre-treatment with MG132 prevents the PROTAC-induced degradation of PD-L1, provides strong evidence that the PROTAC functions through the ubiquitin-proteasome pathway. This validation is a critical milestone in the preclinical development of novel PROTAC-based cancer immunotherapies.
References
comparative analysis of PD-L1 degraders derived from BMS-1166-N-piperidine-COOH and BMS-202
In the rapidly evolving landscape of cancer immunotherapy, the targeted degradation of Programmed Death-Ligand 1 (PD-L1) has emerged as a promising strategy to overcome the limitations of traditional antibody-based checkpoint inhibitors. This guide provides a comparative analysis of proteolysis-targeting chimeras (PROTACs) derived from two distinct small molecule inhibitors of the PD-1/PD-L1 interaction: BMS-1166-N-piperidine-COOH and BMS-202. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance and experimental considerations of these novel therapeutic agents.
Executive Summary
This guide delves into the available data on PD-L1 degraders synthesized from this compound and BMS-202 scaffolds. While direct head-to-head comparative studies are not yet prevalent in the public domain, this document synthesizes existing information to facilitate an informed comparison. A notable example of a degrader derived from the BMS-1166 scaffold is PROTAC PD-1/PD-L1 degrader-1 (HY-131183), for which some performance data is available. In contrast, specific quantitative data on the degradation efficiency of PROTACs explicitly derived from BMS-202 is less readily available in published literature.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for the parent small molecule inhibitors and the resulting PROTAC degraders where data is available.
Table 1: Performance of Parent PD-L1 Inhibitors
| Parameter | BMS-1166 | BMS-202 |
| Binding Target | PD-L1 | PD-L1 |
| IC50 (PD-1/PD-L1 Interaction) | 1.4 nM[1][2] | 18 nM[3] |
| Mechanism of Action | Induces PD-L1 dimerization and blocks its interaction with PD-1.[4] | Induces PD-L1 dimerization to block PD-1 interaction.[5][6] |
Table 2: Performance of PD-L1 Degraders
| Parameter | PD-L1 Degrader from this compound (e.g., HY-131183) | PD-L1 Degrader from BMS-202 |
| Binding Target | PD-L1 | PD-L1 |
| E3 Ligase Ligand | Cereblon (Pomalidomide) | Data not available |
| IC50 (PD-1/PD-L1 Interaction) | 39.2 nM[7][8] | Data not available |
| DC50 (PD-L1 Degradation) | ~0.609 µM (in 4T1 cells for a similar PROTAC)[9] | Data not available |
| Dmax (PD-L1 Degradation) | Data not available | Data not available |
| Observed Effects | Dose-dependent reduction of PD-L1 expression in Western Blot analysis.[10] | Data not available |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, the general mechanism of PROTAC-mediated degradation, and a typical experimental workflow for comparing PD-L1 degraders.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and replication of experimental findings. Below are generalized protocols for key experiments used in the evaluation of PD-L1 degraders.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PROTAC degraders on the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)
-
Assay buffer
-
384-well low-volume white plates
-
Test compounds (PD-L1 degraders) and controls
Procedure:
-
Prepare serial dilutions of the test compounds and controls in the assay buffer.
-
Dispense the compound dilutions into the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Read the fluorescence at the appropriate wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.[11][12]
Western Blot Analysis for PD-L1 Degradation
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of PD-L1 induced by the PROTACs.
Materials:
-
Cancer cell line expressing PD-L1 (e.g., MDA-MB-231, 4T1)
-
Cell culture medium and supplements
-
Test compounds (PD-L1 degraders) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PD-L1 degraders or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the PD-L1 band intensity to the loading control.
-
Calculate the percentage of PD-L1 degradation relative to the vehicle control for each concentration.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.[13][14]
Conclusion
The development of PD-L1 degraders represents a significant advancement in cancer immunotherapy. While a comprehensive, direct comparative analysis of degraders derived from this compound and BMS-202 is limited by the currently available public data, this guide provides a framework for understanding their potential differences and the experimental approaches required for their evaluation. The PROTAC derived from the more potent parent inhibitor, BMS-1166, shows promise in its ability to degrade PD-L1. Further research and publication of data on BMS-202-derived degraders are needed to complete a direct comparison and to fully elucidate the structure-activity relationships that govern the efficacy of these novel therapeutics. Researchers are encouraged to utilize the provided protocols and workflows to generate robust and comparable datasets to advance this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Assessing the Specificity of BMS-1166-N-piperidine-COOH based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. A key component of a PROTAC is its "warhead," the molecule that binds to the target protein. This guide provides a comparative analysis of PROTACs utilizing the BMS-1166-N-piperidine-COOH warhead for the degradation of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. We will objectively compare its performance with alternative PD-L1 degrading PROTACs, supported by experimental data, to aid researchers in selecting and designing effective protein degraders.
Introduction to BMS-1166 as a PROTAC Warhead
BMS-1166 is a potent inhibitor of the PD-1/PD-L1 interaction.[1] Its derivative, this compound, has been effectively incorporated as a warhead in PROTACs designed to induce the degradation of PD-L1. These PROTACs function by forming a ternary complex between PD-L1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PD-L1. One notable example is "PROTAC PD-1/PD-L1 degrader-1," which utilizes a Cereblon (CRBN) E3 ligase ligand.[2][3][4]
Performance Comparison of PD-L1 PROTACs
The efficacy and specificity of PROTACs are paramount for their therapeutic potential. Below is a comparison of a BMS-1166-based PROTAC with alternative PD-L1 degrading technologies.
| PROTAC Name/Type | Warhead/Targeting Moiety | E3 Ligase/Degradation Pathway | DC50 | Dmax | Known Off-Targets | Reference |
| PROTAC PD-L1 degrader-1 | This compound | Cereblon (CRBN) | 0.609 µM (in 4T1 cells) | Not Reported | Not Reported | [2] |
| AC-1 (AbTAC) | Atezolizumab (anti-PD-L1 antibody) | RNF43 (membrane-bound E3 ligase) / Lysosomal | 3.4 nM (in MDA-MB-231 cells) | ~63% | Not reported to have significant off-target degradation in whole-cell proteomics | [5][6] |
| Peptide-PROTAC | Peptide targeting PD-L1 palmitoylation | Not specified (induces degradation) | <5 µM | Not Reported | Not Reported | [7] |
| Compound 9j | A56 (PD-L1 inhibitor) | Not specified (induces degradation) | Not Reported (Degradation of 58.05% at 10 µM) | >58% | Not Reported | [8][9] |
Note: DC50 and Dmax values are highly dependent on the cell line and experimental conditions, making direct comparisons between different studies challenging.
Signaling Pathway and Experimental Workflows
To understand the context of PD-L1 degradation and the methods used to assess it, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow for evaluating PROTAC specificity.
Caption: Simplified PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for assessing PROTAC specificity.
Experimental Protocols
Western Blot for Quantifying PD-L1 Degradation
This protocol is a standard method to determine the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells (e.g., 4T1, MDA-MB-231) and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for PD-L1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
Quantitative Mass Spectrometry for Off-Target Profiling
This protocol provides a global, unbiased assessment of a PROTAC's specificity.
-
Sample Preparation:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that induces significant target degradation and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.[11]
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[11]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Determine proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
On-target effects are confirmed by the significant downregulation of PD-L1.
-
Off-target effects are identified as other proteins that are significantly and consistently downregulated.[11]
-
Conclusion
PROTACs based on the this compound warhead have demonstrated the ability to degrade PD-L1. However, a thorough assessment of their specificity is crucial. While "PROTAC PD-L1 degrader-1" shows promise, its specificity profile from comprehensive proteomic studies is not yet widely reported. Alternative approaches, such as AbTACs, may offer higher potency and a different specificity profile due to their distinct mechanism of action and E3 ligase recruitment. The choice of a PD-L1 degrading PROTAC should be guided by a careful evaluation of its on-target potency and, equally important, its off-target degradation profile as determined by rigorous experimental validation using methods like quantitative mass spectrometry. This comparative guide provides a framework and the necessary protocols for researchers to make informed decisions in the development of next-generation protein degraders for cancer immunotherapy.
References
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC PD-1/PD-L1 degrader-1 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anti-tumor activity and mechanism of novel PROTACs as degraders of PD-L1 and inhibitors of PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of PD-L1-degrading PROTACs with promising antitumor efficacy | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
Comparative Efficacy of BMS-1166-N-piperidine-COOH and Alternatives in Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to PD-1/PD-L1 Pathway Inhibitors
The engagement of the programmed cell death protein 1 (PD-1) receptor with its ligand, PD-L1, represents a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2] Disrupting this interaction has become a cornerstone of modern cancer immunotherapy. This guide provides a comparative analysis of a leading small molecule inhibitor, BMS-1166, and established monoclonal antibody-based therapies—Nivolumab, Pembrolizumab, and Atezolizumab—that target the PD-1/PD-L1 pathway.
Mechanism of Action: A Tale of Two Approaches
Therapeutics targeting the PD-1/PD-L1 axis primarily fall into two categories: small molecule inhibitors and monoclonal antibodies. While both aim to restore T-cell-mediated anti-tumor immunity, their mechanisms differ significantly.
-
BMS-1166 (Small Molecule Inhibitor): BMS-1166 is a potent, orally available small molecule that directly targets PD-L1.[3][4] Its unique mechanism involves inducing the dimerization of PD-L1.[3][] Furthermore, it specifically interferes with the N-glycosylation of human PD-L1, which prevents its transport from the endoplasmic reticulum to the Golgi apparatus.[][6][7] This intracellular sequestration effectively removes PD-L1 from the cell surface, abrogating its ability to engage with the PD-1 receptor on T-cells.
-
Monoclonal Antibodies (mAbs):
-
Nivolumab and Pembrolizumab (Anti-PD-1): These are humanized monoclonal antibodies that bind to the PD-1 receptor on T-cells.[8] This binding physically blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), thereby preventing the delivery of the inhibitory signal and restoring T-cell activation.[2]
-
Atezolizumab (Anti-PD-L1): This engineered monoclonal antibody binds to PD-L1 on tumor cells and tumor-infiltrating immune cells.[1] This action prevents PD-L1 from binding to both the PD-1 receptor and the B7-1 receptor on T-cells, releasing the brakes on the immune response.[9]
-
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for BMS-1166 and its monoclonal antibody counterparts, facilitating a direct comparison of their potency and efficacy across various cancer models.
Table 1: Inhibitor Characteristics and In Vitro Potency
| Inhibitor | Type | Target | Mechanism of Action | IC50 (PD-1/PD-L1 Interaction) |
| BMS-1166 | Small Molecule | PD-L1 | Induces PD-L1 dimerization and blocks its ER export.[3][][6] | 1.4 nM[3][4] |
| Nivolumab | Monoclonal Antibody | PD-1 | Blocks PD-1/PD-L1 interaction.[8] | Not typically measured by IC50 |
| Pembrolizumab | Monoclonal Antibody | PD-1 | Blocks PD-1/PD-L1 interaction. | Not typically measured by IC50 |
| Atezolizumab | Monoclonal Antibody | PD-L1 | Blocks PD-L1 interaction with PD-1 and B7-1.[9] | Not typically measured by IC50 |
Table 2: In Vitro Efficacy of BMS-1166 in Cancer Cell Line Models
| Cancer Type | Cell Line | Key Findings | Reference |
| Breast Cancer | MDA-MB-231 | IC50 of 28.77 μM; effectively restored T-cell function in co-culture assays.[10] | [10] |
| Colorectal Cancer | SW480, SW480R | Enhanced apoptosis, especially when combined with a PI3K/mTOR inhibitor (BEZ235).[11] | [11] |
| General | Jurkat (T-cell line) co-culture | Alleviates PD-L1-mediated T-cell exhaustion and restores T-cell activation.[12][13] | [12][13] |
Note: A significant limitation of BMS-1166 is its specificity for human PD-L1, which restricts in vivo efficacy studies in conventional syngeneic mouse models.[10]
Table 3: Clinical Efficacy of Monoclonal Antibody Alternatives in Human Cancer Trials
| Inhibitor | Cancer Type | Trial/Study | Key Efficacy Outcome vs. Chemotherapy | Reference |
| Nivolumab | Advanced Melanoma | Phase I (CA209-003) | Median Overall Survival (OS) of 16.8 months; 31% Objective Response Rate (ORR).[14] | [14] |
| Advanced NSCLC | Phase Ib | 17% ORR with a median duration of response of 74 weeks.[15] | [15] | |
| Pembrolizumab | Advanced NSCLC (PD-L1 ≥50%) | KEYNOTE-024 | Median OS: 26.3 months vs. 13.4 months. 5-year OS rate: 31.9% vs. 16.3%.[16] | [16] |
| Advanced NSCLC (PD-L1 ≥1%) | KEYNOTE-042 | Median OS favored pembrolizumab across all PD-L1 expression levels.[17] | [17] | |
| Early-Stage TNBC | KEYNOTE-522 | Significant improvement in event-free survival and overall survival.[18] | [18] | |
| Atezolizumab | Stage II-IIIA NSCLC (adjuvant) | IMpower010 | Improved Disease-Free Survival (DFS) in patients with PD-L1 ≥1% (HR=0.66).[19][20][21] | [19][20][21] |
| 1st-Line Nonsquamous NSCLC | IMpower132 | Improved Progression-Free Survival (PFS) (7.6 vs 5.2 months), but not OS.[22] | [22] |
Experimental Protocols and Visualizations
To provide a comprehensive understanding, this section details generalized experimental protocols and visual diagrams of key pathways and workflows.
Diagrams of Pathways and Workflows
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 6. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 10. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medsci.org [medsci.org]
- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Nivolumab in NSCLC: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Five-Year Outcomes With Pembrolizumab Versus Chemotherapy as First-Line Therapy in Patients With Non–Small-Cell Lung Cancer and Programmed Death Ligand-1 Tumor Proportion Score ≥ 1% in the KEYNOTE-042 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. google.com [google.com]
- 19. ascopubs.org [ascopubs.org]
- 20. IMpower010: Atezolizumab versus Best Supportive Care Post-Adjuvant Chemotherapy in Resected NSCLC - Conference Correspondent [conference-correspondent.com]
- 21. Adjuvant Atezolizumab in IMpower010 Moving the Needle in Early-Stage NSCLC - The ASCO Post [ascopost.com]
- 22. Atezolizumab Plus Chemotherapy for First-Line Treatment of Nonsquamous NSCLC: Results From the Randomized Phase 3 IMpower132 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for PD-L1 Suppression: BMS-1166-N-piperidine-COOH PROTAC vs. Established PD-L1 Antibodies
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the targeted degradation of Programmed Death-Ligand 1 (PD-L1) represents a promising new frontier. This guide provides a comprehensive comparison of a novel Proteolysis Targeting Chimera (PROTAC), BMS-1166-N-piperidine-COOH, against established anti-PD-L1 monoclonal antibodies. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these distinct therapeutic modalities.
Introduction to PD-L1 Targeting Strategies
Monoclonal antibodies that block the interaction between PD-1 and PD-L1 have revolutionized cancer treatment.[1][2] These antibodies effectively prevent the suppression of T-cell activity mediated by the PD-1/PD-L1 axis. More recently, small-molecule inhibitors and PROTACs have emerged as alternative strategies. PROTACs, such as the one derived from the potent PD-1/PD-L1 interaction inhibitor BMS-1166, offer a different mechanism of action: instead of merely blocking the interaction, they are designed to induce the complete degradation of the PD-L1 protein.[3] This guide will compare the performance characteristics of the this compound PROTAC with the well-established anti-PD-L1 antibodies, Atezolizumab and Durvalumab.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the BMS-1166 small molecule inhibitor (the "warhead" for the PROTAC), representative PD-L1 PROTACs, and the therapeutic antibodies Atezolizumab and Durvalumab. It is important to note that direct head-to-head studies of the specific this compound PROTAC against these antibodies are not yet widely published. The PROTAC data is representative of the technology.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration
| Compound/Antibody | Target | Metric | Value | Source |
| BMS-1166 (Inhibitor) | PD-1/PD-L1 Interaction | IC50 | 1.4 nM | [2][4][5] |
| Atezolizumab | PD-L1 | KD | 1.75 nM | [6] |
| Durvalumab | PD-L1 | KD | 0.667 nM | [6] |
| Durvalumab | PD-L1/PD-1 Interaction | IC50 | 0.1 nM | [7] |
| Durvalumab | PD-L1/CD80 Interaction | IC50 | 0.04 nM | [7] |
Table 2: PROTAC-Mediated PD-L1 Degradation
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 | Source |
| PROTAC PD-L1 degrader-1 | CRBN | 4T1 | 0.609 µM | [8] |
Note: DC50 is the concentration required to induce 50% degradation of the target protein.
Signaling Pathways and Mechanisms of Action
The fundamental difference between the PROTAC and antibody approach lies in their mechanism of action. Antibodies physically block the PD-1/PD-L1 interaction, while the PROTAC eliminates the PD-L1 protein entirely.
Experimental Workflows
The assessment of these two classes of therapeutics involves distinct but related experimental procedures. The following diagrams illustrate typical workflows for evaluating PD-L1 degradation by a PROTAC and the functional consequence of PD-L1 blockade by an antibody.
Detailed Experimental Protocols
Western Blot for PD-L1 Degradation
-
Cell Culture and Treatment: Plate PD-L1 expressing cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Perform densitometry analysis to quantify the PD-L1 protein levels relative to a loading control (e.g., GAPDH). The DC50 and Dmax values can then be calculated.[9][10]
T-cell Activation Assay (Co-culture Model)
-
Cell Preparation: Culture PD-L1 expressing tumor cells and PD-1 expressing Jurkat T-cells (or primary T-cells).
-
Co-culture Setup: Seed the tumor cells in a 96-well plate. The following day, add the T-cells at an appropriate effector-to-target ratio.
-
Treatment: Add the this compound PROTAC or a PD-L1 antibody (e.g., Atezolizumab, Durvalumab) at various concentrations to the co-culture.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted IFN-γ or other relevant cytokines using an ELISA kit.[11][12]
-
Data Analysis: Plot the cytokine concentration against the compound/antibody concentration to determine the EC50 for T-cell activation.
Concluding Remarks
The choice between a PROTAC-based approach and a monoclonal antibody for targeting PD-L1 will depend on the specific therapeutic context. While antibodies have a proven track record in the clinic, PROTACs offer the potential for a more profound and sustained biological effect through the complete removal of the target protein. Furthermore, as small molecules, PROTACs may offer advantages in terms of oral bioavailability and tissue penetration. However, the development of PROTACs also presents unique challenges, including optimizing the linker and E3 ligase engagement to achieve efficient and specific degradation.
A study comparing a peptide-based PROTAC to a BMS small molecule inhibitor (BMS-8) demonstrated that the PROTAC was more effective at inducing the release of IFN-γ and TNF-α in a T-cell co-culture model.[1] In contrast, another study found that the ability of BMS small molecule inhibitors to restore T-cell activation was significantly lower than that of therapeutic antibodies like atezolizumab and durvalumab.[13]
This suggests that while the BMS-1166 warhead itself may be less potent than an antibody in a direct inhibitory comparison, the PROTAC modality has the potential to overcome this by inducing protein degradation, leading to a more robust and lasting therapeutic effect. Further direct comparative studies are warranted to fully elucidate the relative in vitro and in vivo performance of the this compound PROTAC against clinically approved PD-L1 antibodies.
References
- 1. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of BMS-1166-N-piperidine-COOH PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target activity of PROTACs (Proteolysis Targeting Chimeras) utilizing the BMS-1166-N-piperidine-COOH moiety for the targeted degradation of Programmed Death-Ligand 1 (PD-L1). BMS-1166 is a potent inhibitor of the PD-1/PD-L1 interaction, and its incorporation into a PROTAC directs the cellular ubiquitin-proteasome system to degrade the PD-L1 protein, a key immune checkpoint inhibitor. This guide presents experimental data for a notable BMS-1166-based PROTAC and compares its efficacy with alternative PD-L1 degrading technologies. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.
Data Presentation: Comparative Efficacy of PD-L1 Degraders
The following table summarizes the degradation potency of a PROTAC synthesized using this compound, alongside other reported PD-L1 degrading PROTACs. The key metrics for comparison are the DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of degradation).
| Degrader Name | Warhead/Target Ligand | E3 Ligase Ligand | Cell Line(s) | DC50 | Dmax | Citation(s) |
| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | This compound | Cereblon (CRBN) | 4T1 | 0.609 µM | >35% at 10µM | [1][2][3][4] |
| Stapled Peptide PROTAC | Peptide | Undisclosed | C33A, HeLa | 0.054 µM, 0.044 µM | >50% at 0.1µM | |
| Antibody-based PROTAC (AbTAC) | Antibody | RNF43 | MDA-MB-231 | 3.4 nM | 63% |
Note: The Dmax for PROTAC PD-1/PD-L1 degrader-1 (HY-131183) in MDA-MB-231 cells was reported as a 35% reduction at 10 µM after 24 hours.[2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for PD-L1 Degradation
This protocol outlines the steps to quantify the degradation of PD-L1 in cancer cells following treatment with a PROTAC.
Materials:
-
Cancer cell line expressing PD-L1 (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
PROTAC of interest (e.g., PROTAC PD-1/PD-L1 degrader-1)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PD-L1 (e.g., Rabbit anti-PD-L1)
-
Primary antibody against a loading control (e.g., Mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed the selected cancer cell line in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PD-L1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the PD-L1 band intensity to the loading control. Calculate the percentage of PD-L1 remaining relative to the vehicle-treated control to determine the extent of degradation.
Determination of DC50 and Dmax
The DC50 and Dmax values are calculated from the data obtained from the Western blot experiments.
Procedure:
-
Data Collection: Perform the Western blot protocol as described above with a range of PROTAC concentrations.
-
Quantification: Quantify the band intensities and calculate the percentage of PD-L1 remaining for each concentration relative to the vehicle control.
-
Data Analysis: Plot the percentage of remaining PD-L1 against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the on-target activity of this compound PROTACs.
Caption: Mechanism of action for a BMS-1166-based PROTAC targeting PD-L1.
Caption: Experimental workflow for determining PROTAC-mediated protein degradation by Western blot.
Caption: Logical workflow for assessing the selectivity of a PROTAC.
References
Safety Operating Guide
Proper Disposal Procedures for BMS-1166-N-piperidine-COOH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of BMS-1166-N-piperidine-COOH, a potent PD-1/PD-L1 interaction inhibitor used in drug discovery. Adherence to these guidelines will minimize exposure risks and ensure that all waste streams are handled in accordance with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound, while noting a lack of extensive hazard data, recommends standard laboratory PPE to avoid contact with skin and eyes.[1] This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear chemical-impermeable gloves and a lab coat.[1]
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, use a full-face respirator.[1]
-
Engineering Controls: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
In the event of exposure, immediately flush the affected area with plenty of water and seek medical attention.[1]
Quantitative Safety Data for Piperidine-Based Compounds
| Parameter | Value | Species | Route | Source |
| Acute Toxicity (LD50) | 275 mg/kg | Rabbit | Dermal | [2] |
| 740 mg/kg | Rat | Oral | [2] | |
| Inhalation Toxicity (LC50) | 4.8 mg/l/4h | Rat | Inhalation | [2] |
| Physical Properties | ||||
| Boiling Point | 106 °C | |||
| Density | 0.862 g/cm³ |
Disclaimer: The data presented above is for piperidine and not this compound. This information should be used as a general guideline for assessing potential hazards. Always consult the specific Safety Data Sheet (SDS) for the compound in use and your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Waste Preparation for Disposal
The following protocol outlines the necessary steps for the safe preparation of this compound waste for disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous chemical waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste labels (provided by your institution's EHS department)
-
Chemical fume hood
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
Solutions containing the compound.
-
-
Do not mix this waste with incompatible materials. Specifically, avoid mixing with strong oxidizing agents.
-
-
Containerization:
-
Solid Waste: Collect all solid waste, including contaminated disposables, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a separate, sealed, and compatible container. Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Ensure the exterior of the waste container is clean and free of contamination.
-
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic and secure from unauthorized access.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the institutional time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to dispose of this chemical waste through standard trash or down the drain.[1]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the research community.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
